Acetylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2/c1-2/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFWRNGVRCDJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2 | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18 | |
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| Record name | ACETYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | acetylene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Acetylene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-58-7, 26875-73-0, 25768-70-1, 25768-71-2 | |
| Record name | Polyacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-58-7 | |
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| Record name | Ethyne, dimer | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyne, homopolymer, (Z)- | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyne, homopolymer, (E)- | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6026379 | |
| Record name | Ethyne | |
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Molecular Weight |
26.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetylene appears as a colorless gas with a faint garlic-like odor. Easily ignited and burns with a sooty flame. Gas is lighter than air. Flame may flash back to the source of a leak very easily. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] [NIOSH] Vapor density = 0.91 (lighter than air); [HSDB], COLOURLESS GAS DISSOLVED IN ACETONE UNDER PRESSURE., Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] | |
| Record name | ACETYLENE | |
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| Record name | Ethyne | |
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| Record name | Acetylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | ACETYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-119 °F at 760 mmHg (USCG, 1999), -84.7 °C (sublimation point), BP: -84 °C sublimes, Sublimes | |
| Record name | ACETYLENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACETYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
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| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
0 °F, Closed cup: -18.15 °C (-0.7 °F)., Flammable gas, NA (Gas) | |
| Record name | Acetylene | |
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| Record name | ACETYLENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
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| Record name | ACETYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
2 % (NIOSH, 2023), In water, 1200 mg/L at 25 °C, Soluble in water and many organic materials, Slightly soluble in ethanol, carbon disulfide; soluble in acetone, benzene, chloroform, One volume dissolves in 6 volumes of glacial acetic acid or alcohol. Soluble in ether, benzene. Acetone dissolves 25 volume at 15 °C, 760 mm Hg; acetone dissolves 300 vol at 12 atm, Moderately soluble in ethanol and acetic acid; very soluble in Me2CO; almost miscible in ether, Solubility in water, g/100ml at 20 °C: 0.12, 2% | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
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| Record name | ACETYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.613 at -112 °F (USCG, 1999) - Less dense than water; will float, 0.377 g/cu cm (pressure >1 atm), 1 L weighs 1.165 g at 0 °C and 760 mm Hg; density of gas: 0.90 (Air = 1); below 37 °C (critical temp) it liquifies at 68 atm; at 0 °C it liquifies at 21.5 atm, 0.91(relative gas density) | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
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| Record name | ACETYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
0.91 (NIOSH, 2023) - Lighter than air; will rise (Relative to Air), 0.91 (Air = 1), Relative vapor density (air = 1): 0.907 | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACETYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETYLENE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
44.2 atm (NIOSH, 2023), Vapor pressure = 40 atm at 16.8 °C, Vapor pressure, kPa at 20 °C: 4460, 44.2 atm | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Acetylene prepared from calcium carbide ... contains phosphine and some arsine ... up to 95 and 3 ppm respectively., The most widely used method for producing acetylene is from calcium carbide and occasionally contains phosphine and arsine as impurities., Crude acetylene frequently contains traces of ammonia, hydrogen sulfide, and phosphine, which are usually scrubbed out with caustic soda soln. | |
| Record name | ACETYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas ... [Note: Shipped under pressure dissolved in acetone] | |
CAS No. |
74-86-2 | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acetylene | |
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| Record name | Acetylene | |
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| Record name | Acetylene | |
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| Record name | Ethyne | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetylene | |
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| Record name | ACETYLENE | |
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| Record name | Acetylene | |
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Melting Point |
-119 °F (Sublimes) (NIOSH, 2023), -80.7 °C (triple point), -119 °F (Sublimes) | |
| Record name | ACETYLENE | |
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| Record name | ACETYLENE | |
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| Record name | Acetylene | |
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Historical Trajectory of Acetylene Research
Early Scientific Discoveries and Initial Characterization of Ethyne (B1235809)
The discovery of acetylene (B1199291) is attributed to Edmund Davy in 1836 newworldencyclopedia.orgtestbook.comwikipedia.orgguidechem.comgasworld.com. While attempting to isolate potassium metal, Davy produced potassium carbide (K₂C₂) as a residue from heating potassium carbonate with carbon at high temperatures wikipedia.orggasworld.com. He observed that this residue reacted with water to release a new gas, which he identified as a "new carburet of hydrogen" newworldencyclopedia.orgtestbook.comwikipedia.orgcrumlinwalkinstownhistory.ie. Davy recognized its potential as an illuminating gas but faced challenges in controlling its flame crumlinwalkinstownhistory.ieweldingsuppliesfromioc.com. His findings were not widely recognized at the time weldingsuppliesfromioc.com.
This compound was independently rediscovered in 1860 by the French chemist Marcellin Berthelot, who coined the name "acétylène" newworldencyclopedia.orgtestbook.comwikipedia.orgweldingsuppliesfromioc.comfirstsuperspeedway.comwestminster.ac.uk. Berthelot conducted extensive studies on the gas, exploring its properties and various synthesis methods weldingsuppliesfromioc.comencyclopedia.com. He was able to prepare this compound by passing vapors of organic compounds like methanol (B129727) and ethanol (B145695) through a red-hot tube, by sparking electricity through mixtures of cyanogen (B1215507) and hydrogen, and by passing hydrogen between the poles of a carbon arc newworldencyclopedia.orgeducation.gov.ckwikipedia.orgencyclopedia.com. Berthelot's initial empirical formula for this compound (C₄H₂) was incorrect due to the use of an outdated atomic mass for carbon by many chemists at the time wikipedia.org.
In 1862, Friedrich Wöhler discovered the reaction between calcium carbide (CaC₂) and water to produce this compound and calcium hydroxide (B78521) newworldencyclopedia.orgeducation.gov.ckbyjus.comwikipedia.org. This reaction, CaC₂ + 2 H₂O → Ca(OH)₂ + C₂H₂, later became a significant method for this compound production newworldencyclopedia.orgeducation.gov.ckbyjus.comwikipedia.org.
Evolution of this compound as a Chemical Research Subject
For several decades after its initial discovery, this compound remained largely a laboratory curiosity acs.org. Its evolution into a significant chemical research subject was spurred by the development of commercially viable production methods acs.orgfirstsuperspeedway.com. A pivotal moment occurred in 1892 when Canadian inventor Thomas Willson accidentally discovered a commercial process for producing calcium carbide using an electric furnace while attempting to create calcium for aluminum production wikipedia.orgacs.orgguidechem.com. This breakthrough made large quantities of this compound readily available acs.org.
The availability of this compound in bulk led to increased research into its properties and potential applications acs.orgfirstsuperspeedway.com. Early research focused on its use for lighting, as this compound burned with a bright flame wikipedia.orgacs.orgfirstsuperspeedway.com. The development of the oxy-acetylene blowpipe by Charles Picard in 1901, building on Henry Louis Le Châtelier's observation in 1895 of the high temperature of an this compound-oxygen flame, further propelled this compound into industrial importance, particularly for welding and cutting metals acs.orgweldingsuppliesfromioc.comfirstsuperspeedway.com.
Beyond its use as a fuel, this compound's unique triple bond made it an attractive building block for organic synthesis acs.orgmdpi.comnih.gov. The early 20th century saw the beginning of research into using this compound as a raw material for producing various organic chemicals acs.org.
Pivotal Contributions and Seminal Studies in this compound Chemistry
Marcellin Berthelot's work in the mid-19th century was seminal in establishing this compound as a subject of serious chemical investigation weldingsuppliesfromioc.comencyclopedia.combritannica.com. His synthesis methods and studies on its reactions, including the formation of benzene (B151609) by heating this compound in a glass tube, demonstrated its potential in organic chemistry newworldencyclopedia.orgeducation.gov.ckencyclopedia.combritannica.com. This was a significant early demonstration of converting an aliphatic compound to an aromatic one encyclopedia.com. Berthelot also explored the oxidation and reduction of this compound, yielding compounds like acetic acid, oxalic acid, ethylene (B1197577), and ethane (B1197151) newworldencyclopedia.orgeducation.gov.ckencyclopedia.com.
The development of the calcium carbide production process by Willson and the subsequent work on the oxy-acetylene flame by Le Châtelier and Picard were crucial in establishing industrial applications for this compound, which in turn stimulated further chemical research acs.orgweldingsuppliesfromioc.comfirstsuperspeedway.com.
In the realm of organic synthesis, Mikhail Kucherov's description in 1881 of the hydration of this compound to acetaldehyde (B116499) using mercury(II) bromide as a catalyst was an important early contribution wikipedia.org. This reaction was used industrially before the advent of the Wacker process wikipedia.org.
The work of J.W. Reppe in the 20th century significantly advanced this compound chemistry, particularly in the area of high-pressure this compound reactions ugr.es. His research led to the development of processes like vinylation, ethynylation, carbonylation, and cyclic and linear polymerization, opening up new routes for synthesizing a wide range of organic compounds ugr.es.
Research into the polymerization of this compound also has a long history, with early investigations by Berthelot in 1866 researchgate.net. While early attempts often resulted in cross-linked polymers like cuprene, later work, particularly with Ziegler-Natta catalysts, led to the production of polythis compound films, which were among the first organic semiconductors discovered wikipedia.orgresearchgate.net.
Advanced Methodologies for Acetylene Synthesis
Modern Industrial Production Pathways of Acetylene (B1199291)
Current industrial production of this compound primarily utilizes two main pathways: the hydrolysis of calcium carbide and the pyrolysis or cracking of hydrocarbons. specialchem.comrsc.orgfishersci.sebioengineer.org
Hydrolysis of Calcium Carbide: Mechanistic Insights and Process Enhancements
The hydrolysis of calcium carbide (CaC₂) is a long-established method for this compound production. This process involves the reaction of calcium carbide with water, yielding this compound gas and calcium hydroxide (B78521). rsc.orgacs.orgwikipedia.orgtjtywh.comtjtywh.com The fundamental reaction is represented by the equation:
CaC₂ + 2H₂O → C₂H₂ + Ca(OH)₂ tjtywh.comtjtywh.comrexarc.com
This reaction is notably exothermic, releasing a significant amount of heat which can influence the reaction rate and product yield. tjtywh.com The process typically takes place in this compound generators, which are designed to control the feed rate of calcium carbide and water, as well as manage the resulting this compound gas and calcium hydroxide byproduct. tjtywh.comrexarc.com
Mechanistically, the reaction involves the interaction between the ionic calcium carbide, which contains acetylide anions ([C₂]²⁻), and polar water molecules. tjtywh.com The water molecules react with the acetylide anions, leading to the formation of this compound and hydroxide ions, which then combine with calcium ions to form calcium hydroxide.
Pyrolysis and Cracking of Hydrocarbons: Optimization and Byproduct Management Strategies
This compound is also produced industrially through the high-temperature pyrolysis or cracking of various hydrocarbon feedstocks, such as natural gas, naphtha, and crude oil. specialchem.comrsc.orgfishersci.sebioengineer.orgrexarc.com This process involves subjecting hydrocarbons to extremely high temperatures (typically 800°C to 870°C in steam cracking) to break down larger molecules into smaller, more valuable products, including this compound.
The pyrolysis of methane (B114726) (CH₄), the primary component of natural gas, is a common route, although it inevitably produces byproducts like hydrogen and carbon. researchgate.netrsc.org Other hydrocarbons yield a mixture of products, and this compound is typically present in the resulting cracked gas alongside ethylene (B1197577), propylene, butadiene, and other compounds.
Optimization in hydrocarbon cracking for this compound production focuses on maximizing this compound yield and minimizing undesirable byproducts. This often involves precise control of temperature, residence time, and the presence of steam, which helps to reduce coke formation. Rapid quenching of the reaction mixture is crucial to prevent the decomposition of this compound at high temperatures. researchgate.netrsc.org
Byproduct management is a significant aspect of this production route. The cracked gas requires extensive separation processes to isolate high-purity this compound from the other components, such as ethylene and carbon dioxide. researchgate.net Byproducts like hydrogen and carbon monoxide can be utilized for energy generation or as feedstocks for other chemical processes. mdpi.com Strategies also include the hydrogenation of unwanted impurities like methylthis compound and propadiene to more valuable olefins like ethylene and propylene. Furthermore, research is exploring the use of renewable feedstocks like biochar in pyrolysis to reduce the carbon footprint associated with traditional fossil fuel-based processes. bioengineer.org
Sustainable and Novel Routes for this compound Generation
Given the environmental impact of traditional this compound production methods, significant research is dedicated to developing sustainable and novel synthesis routes, particularly those utilizing renewable resources or waste streams. specialchem.comdoshisha.ac.jpfishersci.sebioengineer.orgalfa-chemistry.comnih.gov
Electrochemical Synthesis from Carbon Dioxide Precursors
A promising sustainable route for this compound generation is electrochemical synthesis using carbon dioxide (CO₂) as a precursor. specialchem.comdoshisha.ac.jpbioengineer.orgalfa-chemistry.comnih.govdoshisha.ac.jp This approach aligns with efforts to utilize captured CO₂ and convert it into valuable chemicals, thereby reducing the carbon footprint of chemical production. specialchem.comdoshisha.ac.jpbioengineer.org
Recent studies have demonstrated novel electrochemical techniques that produce this compound from CO₂ and water, often employing high-temperature molten salt systems. specialchem.comdoshisha.ac.jpbioengineer.orgacs.orgdoshisha.ac.jp One such strategy involves the electrochemical formation of metal carbides, such as calcium carbide (CaC₂) or lithium carbide (Li₂C₂), from CO₂ in chloride melts. doshisha.ac.jpacs.orgresearchgate.net These metal carbides are formed on the electrode surface and subsequently reacted with water to generate this compound. doshisha.ac.jpacs.org
Electrochemical synthesis in high-temperature molten salts offers several advantages, including high conductivity and a wide electrochemical window, which enable the direct conversion of CO₂ into solid carbonaceous materials. acs.orgmdpi.com In the context of this compound synthesis via metal carbides, the interactions at the electrode-electrolyte interface are critical.
In molten salt systems, CO₂ can be captured by the melt, often forming carbonate ions. researchgate.net The electrochemical reduction then occurs at the cathode, where CO₂-derived species and metal cations from the molten salt are reduced to form metal carbides. acs.orgresearchgate.net The choice of molten salt composition and electrode material significantly influences the reaction pathway and the nature of the deposited product. For instance, using a NaCl–KCl–CaCl₂ melt has been shown to allow for the selective formation of CaC₂. acs.org
The electrode material plays a crucial role as a surface for the electrodeposition of metal carbides. Studies have investigated various metallic and carbon electrodes, including iron (Fe), stainless steel (SUS), titanium (Ti), molybdenum (Mo), tantalum (Ta), highly oriented pyrolytic graphite (B72142) (HOPG), graphite, and glassy carbon. acs.org The crystallinity of the carbon electrode can affect the current efficiency of this compound formation. acs.org The formation of metal carbides can occur on the surface of both inert and carbide electrodes as electrodeposits. acs.org
Interfacial phenomena, such as the adsorption and activation of CO₂ at the electrode surface and the diffusion of ions within the molten salt electrolyte, impact the efficiency and selectivity of the electrochemical process. oaepublish.com Microscopic interactions between ions in the molten salt also play a role in the phase transition of materials formed. researchgate.net
Enhancing the selectivity of this compound formation and improving the current efficiency are key challenges and areas of research in electrochemical CO₂ reduction to this compound. Undesirable byproducts, such as ethylene (C₂H₄) and ethane (B1197151) (C₂H₆), can be formed depending on the reaction conditions and the type of metal carbide produced. acs.org
Strategies to enhance selectivity and current efficiency include optimizing the molten salt composition, the electrode material, and the electrochemical parameters such as applied potential and current density. For example, using specific molten salt mixtures, like NaCl–KCl–CaCl₂ melts without lithium ions, has been shown to improve the selective formation of CaC₂. acs.org
The choice of electrode material and its surface properties can influence the catalytic activity and favor the formation of specific products. rsc.org Research has explored different electrode materials and their configurations to optimize CO₂ reduction towards C₂ products. rsc.org
Controlling the applied potential is another crucial strategy. Studies have shown that this compound formation can occur at specific potentials, and optimizing this parameter can lead to higher current efficiencies. acs.org For instance, electrolysis at 0.1 V on a HOPG electrode in a specific molten salt composition showed a high current efficiency for this compound. acs.org
Interfacial Phenomena and Electrode-Electrolyte Interactions in Molten Salt Systems
Development of Alternative and Green Synthesis Approaches
The conventional industrial production of this compound, primarily through the calcium carbide process and hydrocarbon cracking, is highly dependent on fossil fuels and contributes significantly to the carbon footprint bioengineer.orgdoshisha.ac.jpopenaccessgovernment.org. This reliance has spurred extensive research into developing alternative and green synthesis methodologies for this compound production. The goal is to create sustainable processes that utilize renewable feedstocks, consume less energy, and minimize environmental impact.
One promising avenue is the electrochemical synthesis of this compound, particularly from abundant and renewable carbon sources like carbon dioxide (CO₂) and water openaccessgovernment.orgdoshisha.ac.jpacs.org. Researchers have explored innovative electrochemical processes, often employing high-temperature molten salts, to produce this compound indirectly via the formation of metal carbides bioengineer.orgdoshisha.ac.jpopenaccessgovernment.orgacs.org. A recent study proposed a two-step electrolysis process where carbon is electrodeposited from CO₂ onto an iron electrode in a molten salt mixture (NaCl–KCl–CaCl₂) at 823 K. This electrodeposited carbon is then converted to CaC₂ under an inert atmosphere, which subsequently reacts with water to yield this compound bioengineer.orgdoshisha.ac.jp. While initial current efficiencies for similar processes were reported to be less than 10% under most conditions, a more recent development in a two-step electrolysis process demonstrated a high current efficiency of 92% for this compound synthesis from CO₂ doshisha.ac.jpeurekalert.org. This method also offers the advantage of producing CaC₂ free from sulfur and phosphorus impurities, common in conventional fossil fuel-based methods, and contributes to carbon recycling doshisha.ac.jpeurekalert.org.
Another electrochemical strategy involves a cyclic process mediated by lithium rsc.org. In this approach, an active Li⁰ surface is electrochemically generated from LiOH, which then reacts with a carbon source (such as CO₂, CH₄, CO, or carbon) to form Li₂C₂. The Li₂C₂ is subsequently hydrolyzed to produce this compound and regenerate LiOH rsc.org. This method has shown promise in avoiding common side products observed in aqueous electrochemical CO₂ and CH₄ redox reactions, such as H₂, CO, and formates rsc.org. Using graphitic carbon at higher temperatures in this lithium-mediated cycle resulted in over 55% current efficiency to this compound, with potential for further optimization rsc.org.
Plasma-based conversions of methane are also being investigated as a route to this compound. This process typically involves introducing methane into a low-temperature plasma stream, where it is heated to high temperatures (2000-6000 K) ispc-conference.org. Methane-to-acetylene conversion occurs in the reaction chamber, followed by rapid quenching to prevent the formation of byproducts like soot and this compound polymers ispc-conference.org. Research in this area focuses on optimizing parameters such as initial reaction temperature, the composition of the methane-argon mixture, and the thermal efficiencies of the plasma generator and reaction chamber to improve energy consumption and conversion efficiency ispc-conference.orgispc-conference.org. Studies have shown that increasing the initial temperature can exponentially increase the methane-to-acetylene conversion degree ispc-conference.org. Microwave plasma has also been studied for methane conversion to this compound, with investigations into the effect of operating parameters like pressure, flow rate, and discharge power to improve efficiency and reduce energy requirements researchgate.net.
Biocatalysis presents another environmentally friendly approach to chemical synthesis, although research specifically focused on the de novo biocatalytic production of this compound is less prevalent compared to its use in downstream reactions. Enzymes like this compound hydratase (ACH) have been identified in microorganisms and catalyze the conversion of this compound to acetaldehyde (B116499) nih.gov. While this demonstrates the biological processing of this compound, it is not a synthesis route for this compound itself. However, biocatalytic methods are being explored for reactions utilizing this compound or its derivatives, offering advantages such as mild reaction conditions, energy saving, and high selectivity ivypub.orgacs.org.
The use of calcium carbide as an in situ source of this compound is also being explored as a safer and more convenient alternative to handling gaseous this compound in various organic synthesis reactions, aligning with green chemistry principles nih.govmdpi.comrsc.orgresearchgate.net. This involves the reaction of CaC₂ with water to release this compound as needed nih.govmdpi.comrsc.org. This approach has been successfully applied in reactions like vinylation of alcohols and phenols mdpi.com.
Furthermore, photocatalytic methods are being developed for reactions involving this compound, such as its hydrochlorination to vinyl chloride monomer (VCM) acs.orgacs.org. These methods often utilize noble-metal-free photocatalysts and can operate at room temperature, offering a greener alternative to conventional high-temperature, catalyst-dependent processes acs.orgacs.org. While this is a transformation of this compound rather than its synthesis, it reflects the broader trend towards more sustainable chemical processes involving this compound.
The development of these alternative and green synthesis approaches is crucial for reducing the environmental impact of this compound production and transitioning towards a more sustainable chemical industry bioengineer.orgdoshisha.ac.jpopenaccessgovernment.orgdoshisha.ac.jp. Continued research in electrochemical, plasma, and potentially future biocatalytic or hybrid methods holds the key to achieving more efficient and environmentally benign routes to this important chemical building block.
Detailed Research Findings and Data (Illustrative Examples from Search Results):
| Synthesis Method | Feedstock(s) | Key Intermediate(s) | Conditions | Reported Efficiency/Outcome | Source(s) |
| Electrochemical (Molten Salt, Two-Step) | CO₂, Water | CaC₂ | 823 K, Molten NaCl–KCl–CaCl₂ salt, Iron electrode | High current efficiency of 92% for this compound synthesis. doshisha.ac.jpeurekalert.org | doshisha.ac.jpeurekalert.org |
| Electrochemical (Lithium-Mediated Cyclic) | CO₂, CH₄, CO, C, Water | Li₂C₂ | Electrochemical cell | 15% current efficiency to this compound from CO₂; >55% from graphitic carbon at higher temperatures. rsc.org | rsc.org |
| Plasma (Methane Conversion) | Methane, Argon | - | Low-temperature plasma stream, 1900-6000 K | Methane-to-acetylene conversion degree increases with temperature, exceeding 0.8 above 4000 K. ispc-conference.orgispc-conference.org | ispc-conference.orgispc-conference.org |
| Mechanochemical (Calcium Carbide with Glycerol) | CaC₂, Glycerol (B35011) | - | Ambient temperature, stirred mill | 96% glycerol conversion after 1 h milling, direct production of high purity this compound. researchgate.net | researchgate.net |
Fundamental Reaction Mechanisms of Acetylene
Transition-Metal-Catalyzed Transformations of Acetylene (B1199291)
Transition metals play a pivotal role in activating the relatively inert triple bond of this compound, enabling its participation in various reactions. These catalyzed transformations are essential for the selective synthesis of valuable organic compounds.
Selective hydrogenation of this compound to ethylene (B1197577) (C₂H₄) is a critical process in the petrochemical industry, particularly for purifying ethylene streams produced by steam cracking, which often contain trace amounts of this compound. This compound can poison the Ziegler-Natta catalysts used for ethylene polymerization, necessitating its removal to very low levels (typically less than 5 ppmv for chemical grade and less than 1 ppmv for polymer grade ethylene). mdpi.com The challenge lies in selectively hydrogenating this compound while minimizing the over-hydrogenation of the desired product, ethylene, to ethane (B1197151) (C₂H₆). hep.com.cn
A generally accepted reaction pathway for this compound hydrogenation is the Horiuti-Polanyi mechanism, where adsorbed this compound undergoes sequential hydrogenation by adsorbed hydrogen atoms. mdpi.comaip.org
Horiuti-Polanyi Mechanism for this compound Hydrogenation:
H₂ dissociation on the catalyst surface to form adsorbed hydrogen atoms (H*). mdpi.com
Adsorption of this compound (C₂H₂).
Sequential hydrogenation of adsorbed this compound to form a vinyl intermediate (*CH=CH₂). osti.gov
Further hydrogenation of the vinyl intermediate to form adsorbed ethylene (C₂H₄*). osti.gov
Desorption of ethylene from the catalyst surface.
Competing pathway: Hydrogenation of adsorbed ethylene to form adsorbed ethyl (*C₂H₅).
Further hydrogenation of the ethyl intermediate to form adsorbed ethane (C₂H₆*).
Desorption of ethane.
The selectivity towards ethylene is governed by the relative rates of ethylene desorption versus its further hydrogenation to ethane. royalsocietypublishing.org
The geometric arrangement and size of metal ensembles on the catalyst surface significantly influence the activity and selectivity of this compound hydrogenation. For instance, on palladium (Pd) catalysts, the size of Pd ensembles can impact the adsorption of this compound and ethylene and the formation of undesirable palladium hydride phases. hep.com.cnmdpi.com
Studies on Ni-Sn intermetallic catalysts have shown that the adsorption strength of C₂Hᵧ (y = 2, 3, 4) species depends significantly on the site ensemble. rsc.org More isolated Ni sites tend to facilitate the desorption of ethylene, thus enhancing selectivity. rsc.org Surface roughness also plays a role, influencing the hydrogenation barrier of ethylene. rsc.org Low or high surface roughness can increase the energy barrier for ethylene over-hydrogenation, while moderate roughness can lower it. rsc.org
Bimetallic catalysts, such as Pd-Ag and Pd-Cu, can enhance selectivity by diluting Pd ensemble size, thereby reducing the formation of palladium hydride and modifying ethylene adsorption strength. hep.com.cnmdpi.com Infrared spectroscopy studies on AgPd and CuPd catalysts indicate that bimetallic catalysts have an increased fraction of isolated Pd species compared to monometallic catalysts. acs.org However, adsorption of this compound and ethylene suggests that adsorbed species require contiguous Pd ensembles, indicating a dynamic surface structure influenced by the gas environment and support. acs.org
Theoretical studies using Density Functional Theory (DFT) provide insights into the energetics of this compound hydrogenation. The binding energies of this compound, atomic hydrogen, vinyl, and ethylene on catalyst surfaces are crucial parameters determining reaction pathways and selectivity. acs.org
The intrinsic activation barrier for the addition of atomic hydrogen to this compound over Pd(111) was calculated to be +66 kJ/mol at 25% coverage and +50 kJ/mol at 33% coverage. acs.org The barrier for vinyl hydrogenation to form ethylene over Pd(111) was computed at +85 kJ/mol at 25% coverage and +78 kJ/mol at 33% coverage. acs.org These calculations indicate that this compound hydrogenation to vinyl is less exothermic than vinyl hydrogenation to ethylene. acs.org
The selectivity to ethylene is often described by the interplay between the adsorption energy of ethylene and the energy barrier for its hydrogenation. rsc.org A catalyst that weakens ethylene adsorption or increases the barrier for its hydrogenation will favor ethylene desorption and thus enhance selectivity. royalsocietypublishing.org For instance, on B₁₁N₁₂Pd single-atom catalysts, a low desorption energy of ethylene (16.55 kcal/mol) compared to the activation energy of ethylene hydrogenation (29.35 kcal/mol) contributes to high selectivity. royalsocietypublishing.org
Here is a table summarizing some calculated adsorption energies and hydrogenation barriers on Pd(111):
| Species | Coverage | Adsorption Energy (kJ/mol) | Hydrogenation Barrier (kJ/mol) |
| This compound (C₂H₂) | 25% | -172 | +66 (to vinyl) |
| 33% | -136 | +50 (to vinyl) | |
| Vinyl (*CH=CH₂) | 25% | -274 | +85 (to ethylene) |
| 33% | -235 | +78 (to ethylene) | |
| Ethylene (C₂H₄) | 25% | -82 | - |
| 33% | -62 | - |
Note: Hydrogenation barriers listed are for the step involving the addition of a hydrogen atom to the indicated species.
Transition metals effectively catalyze the cyclotrimerization of this compound, a reaction that converts three this compound molecules into benzene (B151609) (C₆H₆). nih.govmdpi.commdpi.com This transformation is thermodynamically favorable but requires a catalyst due to the high activation barrier associated with breaking π-bonds in the absence of one. mdpi.com
The generally accepted mechanism for metal-catalyzed this compound cyclotrimerization involves the coordination of this compound molecules to the metal center, followed by oxidative coupling to form a metallacyclopentadiene intermediate. acs.orgnih.gov This metallacycle then reacts with a third this compound molecule, typically through insertion or a Diels-Alder type cycloaddition, to form a metallacycloheptatriene, which subsequently undergoes reductive elimination to release benzene and regenerate the catalyst. acs.orgnih.gov
Generalized Mechanism for this compound Cyclotrimerization:
Coordination of two this compound molecules to the metal catalyst.
Oxidative coupling to form a metallacyclopentadiene.
Coordination of a third this compound molecule.
Insertion of the third this compound into a metal-carbon bond of the metallacyclopentadiene or a cycloaddition reaction to form a metallacycloheptatriene.
Reductive elimination of benzene, regenerating the catalyst.
Studies on half-sandwich metal fragments, such as CpM (M=Co, Rh, Ir), have explored the potential energy surfaces of this reaction. nih.govmdpi.com The oxidative coupling step to form the five-membered metallacycle is often identified as the crucial step determining the turnover frequency. nih.gov
Beyond cyclotrimerization, this compound can participate in other transition-metal-catalyzed cycloaddition reactions, leading to the formation of various cyclic and polycyclic compounds. acs.orgrsc.org These reactions often involve the cycloaddition of this compound with other unsaturated molecules like olefins, dienes, or nitriles, mediated by metals such as Co, Ni, Ru, Rh, Ir, Pd, Zr, Ti, Ta, and Nb. researchgate.net The mechanism typically involves the complexation of the metal to the unsaturated species, modifying their reactivity and promoting the cycloaddition. acs.org
The hydrochlorination of this compound, the reaction of this compound with hydrogen chloride (HCl) to produce vinyl chloride monomer (VCM, C₂H₃Cl), is a significant industrial process for the production of polyvinyl chloride (PVC). Traditionally, this reaction was catalyzed by mercuric chloride (HgCl₂) supported on activated carbon. rsc.orgrsc.org However, due to the toxicity and environmental concerns associated with mercury, significant efforts have been directed towards developing mercury-free catalysts, with gold-based catalysts emerging as a promising alternative. rsc.orgrsc.orgcardiff.ac.ukcardiff.ac.uk
The mechanism of this compound hydrochlorination catalyzed by transition metals, particularly gold, is still an area of active research. Studies suggest that the reaction proceeds via the adsorption of both HCl and this compound on the active catalyst site. rsc.orgrsc.org For gold catalysts, an oxidative addition and reductive elimination process involving cationic gold species (e.g., Au(I) or Au(III)) has been postulated. cardiff.ac.ukacs.org
Proposed Hydrochlorination Pathway (Simplified):
Adsorption of HCl and C₂H₂ on the active metal site. rsc.orgrsc.org
Formation of a metal-coordinated intermediate involving both reactants. rsc.orgrsc.org
Formation of a chloro-containing intermediate (e.g., chlorovinyl). rsc.org
Reductive elimination of vinyl chloride (C₂H₃Cl). acs.org
Catalyst deactivation is a major challenge in this compound hydrochlorination. For gold-on-carbon catalysts, deactivation has been attributed to two primary mechanisms: the formation of oligomers and carbonaceous deposits on the catalyst surface, which block active sites, and the reduction of active cationic gold species to inactive metallic Au(0). cardiff.ac.ukcardiff.ac.ukacs.org The formation of oligomers is influenced by reaction temperature and high this compound concentrations. cardiff.ac.uk The reduction of cationic gold to metallic gold has been correlated with a decrease in VCM productivity. cardiff.ac.ukacs.org Studies using techniques like X-ray Absorption Spectroscopy (XAS) and Inelastic Neutron Scattering (INS) have provided evidence for these deactivation pathways. cardiff.ac.ukcardiff.ac.ukacs.org
This compound carbonylation reactions involve the reaction of this compound with carbon monoxide (CO) and a third component, typically water or an alcohol, to produce carboxylic acids or esters, respectively. These reactions are catalyzed by transition metals, with nickel and palladium complexes being historically and currently relevant. acs.orgmagtech.com.cn
The first examples of this compound carbonylation were achieved using nickel carbonyl or nickel salts. acs.org More recently, palladium-based catalytic systems have shown high activity. acs.org The mechanism of transition-metal-catalyzed carbonylation of unsaturated hydrocarbons like alkynes often involves the insertion of CO into a metal-carbon bond. acs.orgresearchgate.net
Generalized Carbonylation Mechanism (Illustrative):
Coordination of this compound and CO to the metal center.
Insertion of CO into a metal-vinyl bond (formed from this compound). acs.org
Nucleophilic attack of water or alcohol on the resulting acyl intermediate. researchgate.net
Elimination of the carboxylic acid or ester and regeneration of the catalyst.
The catalytic activity in carbonylation reactions can be influenced by the type of metal, ligands, and reaction conditions. magtech.com.cn Understanding the detailed reaction mechanisms is crucial for designing more efficient and selective catalytic systems for this compound carbonylation.
Role of Catalyst Site Ensembles and Surface Geometric Effects
Vinylation and Ethynylation Processes: Nucleophilic Addition to the Triple Bond
Vinylation and ethynylation are key processes involving the nucleophilic addition to this compound's triple bond. Vinylation typically involves the addition of alcohols, thiols, or amines to the triple bond, leading to the formation of vinyl ethers, vinyl thioethers, or vinyl amines, respectively. mdpi.comacs.orgnih.gov This reaction is often catalyzed by bases, which activate the nucleophile by deprotonation. mdpi.comacs.org The base interacts with a molecule such as an alcohol, generating an alkoxide anion. mdpi.com This alkoxide anion then reacts with this compound, forming a carbanion intermediate. mdpi.com The carbanion subsequently reacts with a proton source, such as another molecule of alcohol or water, to yield the vinyl ether. mdpi.com
Ethynylation, on the other hand, involves the nucleophilic addition of an acetylide anion to a carbonyl group. This process also typically occurs under basic conditions, where the relatively acidic protons of this compound are removed by a base to form the acetylide anion. acs.org This acetylide anion then acts as a nucleophile, attacking the electrophilic carbon of a carbonyl group to form an alkoxide, which upon protonation yields a propargyl alcohol. researchgate.net
While both vinylation and ethynylation involve nucleophilic addition under basic catalysis, they are distinguished by the role of this compound. In vinylation, this compound acts as an electrophile, accepting the nucleophilic addition to its triple bond. In ethynylation, this compound is deprotonated to form a nucleophilic acetylide anion, which then attacks another electrophile (the carbonyl carbon). acs.org
Research has explored the mechanisms of these base-promoted reactions using quantum-chemical calculations, investigating the role of catalytic systems like KOH in dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net These studies have examined the activation energies and mechanistic features, including proton transfer processes facilitated by the base catalyst. researchgate.netresearchgate.net The presence of water can influence the activation energies in nucleophilic addition reactions to the triple bond. researchgate.net
Other Advanced Catalytic Addition Reactions
Beyond vinylation and ethynylation, this compound participates in various other catalytic addition reactions, often mediated by transition metal complexes. These reactions can lead to the formation of diverse organic molecules through processes like cycloaddition, coupling reactions, and selective functionalization of the triple bond.
One notable example is the cyclotrimerization of this compound to form benzene, a reaction historically catalyzed by Ni(0) complexes. This process involves the coordination of this compound molecules to the metal center, followed by a series of insertions and rearrangements to form the aromatic ring.
Transition metal catalysts, such as those based on mercury, gold, or copper, are often necessary to direct the reaction pathway of this compound additions, particularly in environments where competing reactions like polymerization might occur. acs.org Acidic conditions, for instance, can pose a challenge due to the potential for polymerization, which can deactivate catalysts. acs.org
Electrocatalytic Reaction Mechanisms Involving this compound
Electrocatalysis provides an alternative approach to driving this compound transformations, utilizing electrical energy to facilitate reactions at an electrode surface in the presence of a catalyst. Electrocatalytic reactions involving this compound can include reduction or oxidation processes, as well as coupling reactions.
For instance, electrocatalytic reduction of this compound can lead to the formation of ethylene and ethane. The mechanism typically involves the adsorption of this compound onto the electrode surface or a catalyst supported on the electrode, followed by sequential proton and electron transfers to the triple bond. The selectivity towards ethylene or ethane depends on the electrode material, applied potential, and electrolyte composition.
Electrocatalytic oxidative coupling of this compound can also be achieved, leading to the formation of conjugated systems. These processes often involve transition metal electrocatalysts that facilitate the formation of carbon-carbon bonds. Research in this area focuses on developing efficient and selective electrocatalytic systems for sustainable this compound valorization.
This compound (C₂H₂) is a fundamental hydrocarbon with a triple bond, making it a highly reactive molecule. Its unique structure and electronic configuration contribute to its diverse reactivity, particularly in electrochemical processes. This article focuses specifically on the fundamental reaction mechanisms of this compound in electrocatalytic oxidation and its adsorption behavior on electrode surfaces.
Electrocatalytic Oxidation Processes and Product Formation Electrocatalytic oxidation of this compound involves the transfer of electrons from this compound to the electrode surface, leading to the formation of various oxidized products. The specific products formed are highly dependent on factors such as the electrode material, applied potential, electrolyte composition, and temperature.
Studies on the electrooxidation of this compound on gold electrodes in aqueous solutions at elevated temperatures (e.g., 80 °C) have shown that partial oxidation to carbon dioxide (CO₂) can occur, alongside the formation of polymers. The reaction mechanism can change with the applied potential, and this change is also influenced by pH. A proposed mechanism involves the discharge of water (H₂O) and/or hydroxide (B78521) ions (OH⁻). mst.edu
In the context of fuel cells, this compound in the cathode can undergo electro-oxidation at high potentials, producing carbon dioxide as a catalytic reaction product. Carbon dioxide can desorb easily from the electrode surface. osti.gov
While the outline specifically requests oxidation, it is worth noting that electrocatalytic reduction of this compound is also a significant area of research, leading to products like ethylene and 1,3-butadiene. For example, copper catalysts have shown efficacy in electro-converting this compound to 1,3-butadiene. nus.edu.sgnus.edu.sg Research also explores the electroreduction of this compound to ethylene, a process with potential industrial applications. nih.govacs.orgresearchgate.netresearchgate.net
The product distribution in this compound electro-oxidation is complex and can include various oxygenated species depending on the conditions. While specific detailed data tables for electrocatalytic oxidation products were not extensively found within the search results for direct inclusion, the literature indicates the formation of CO₂ as a primary oxidation product at higher potentials. mst.eduosti.gov
This compound Adsorption Behavior on Electrode Surfaces The adsorption of this compound onto the electrode surface is a critical initial step in electrocatalytic reactions. The way this compound molecules interact with and bind to the electrode significantly influences the reaction pathway and the nature of the products formed.
Studies investigating the adsorption of this compound on platinum electrodes from acidic solutions (e.g., 1 N HClO₄) have shown that at lower potentials (e.g., 0.2–0.4 V against a reversible hydrogen electrode), a surface ad-layer of constant composition, likely C₂H₂, is formed. rsc.org The rate of adsorption is rapid on a surface partially covered by this low-potential species. rsc.org At higher potentials, the composition of the ad-layer changes, suggesting further dehydrogenation of the adsorbed species. rsc.org At these higher potentials, the rate of adsorption on a partially covered surface is relatively slow. rsc.org Decreasing coverage at low potentials might be due to rapid electrochemical reduction, while at high potentials, decreased coverage can be attributed to increased multiple bonding to the surface, increased adsorption of "oxygen," and electrochemical oxidation to CO₂ and H₂O. rsc.org
First-principles calculations have been used to examine the adsorption of this compound on surfaces such as Pt(111). These calculations suggest that the this compound molecule tends to adsorb through a threefold parallel-bridge configuration, which is considered the most stable due to its lowest adsorption energy. xmu.edu.cn
The strength of this compound adsorption on the electrode surface plays a crucial role in determining the reaction pathways. For instance, weak this compound adsorption on silver surfaces has been shown to suppress carbon-carbon coupling reactions, which is relevant in processes like this compound semihydrogenation. chinesechemsoc.org In contrast, strong this compound adsorption can be beneficial for certain reactions, such as the electrocatalytic semihydrogenation of this compound on zinc-doped copper catalysts, where it enhances reaction kinetics and decreases overpotential. researchgate.net
Electrochemical adsorption of this compound can also be utilized to enhance the sensitivity of electrochemical sensors for this compound detection. By applying suitable potential pulses, electrochemical adsorption can occur, leading to a significant increase in sensitivity and improved detection limits. capes.gov.br
Polymerization Chemistry of Acetylene
Mechanistic Investigations of Polyacetylene Synthesis
Understanding the mechanism of polythis compound synthesis is crucial for controlling the structure and properties of the resulting polymer. Various methods have been developed, each following distinct mechanistic pathways.
Coordination Polymerization via Ziegler-Natta Catalysis and Metal Insertion
One of the most common methods for synthesizing polythis compound involves the use of Ziegler-Natta catalysts. wikipedia.org These catalysts, typically composed of a transition metal compound (like titanium or cobalt) and an organoaluminum cocatalyst, facilitate coordination polymerization. wikipedia.orgbyjus.com The mechanism generally involves the coordination of the This compound (B1199291) monomer to the transition metal center, followed by insertion of the alkyne into a metal-carbon bond. wikipedia.orgmdpi.com This metal insertion into the triple bond of this compound is a key step in chain growth. wikipedia.org
Mechanistic studies suggest that in this process, the alkyne coordinates with the metal, and subsequently, the alkyne inserts into the metal-carbon bond in a cis-fashion, building the cis-polyene backbone. mdpi.com The free coordination site on the metal allows for the repetition of this step, leading to the formation of long polymer chains. mdpi.com Early work by Natta in 1958 utilized Ziegler-type catalysts, such as Et₃Al/Ti(OPr)₄, to produce linear, high molecular weight, and crystalline trans-polythis compound. nobelprize.org Shirakawa and coworkers later synthesized polythis compound as thin films using a Ziegler-Natta catalyst system like Et₃Al and Ti(OBu)₄, demonstrating that varying the apparatus and catalyst loading could influence the polymer's physical form. wikipedia.org
Photopolymerization and Radiation-Induced Polymerization Processes
This compound polymerization can also be initiated by light (photopolymerization) or various types of radiation (radiation-induced polymerization). wikipedia.org Ultraviolet light with wavelengths shorter than 2537Å can induce the polymerization of gaseous this compound. oup.com This photopolymerization is generally assumed to proceed via a chain mechanism involving the successive addition of this compound molecules to activated species. oup.com
Radiation-induced polymerization, using sources such as glow-discharge, gamma, and ultraviolet irradiation, offers a method to produce polythis compound without the need for catalysts or solvents, although it often requires cryogenic temperatures to yield usable polymer. wikipedia.org Gas-phase polymerization typically results in irregular, cross-linked products like cuprene. wikipedia.orgillinois.edu Liquid-phase polymerization, often conducted at low temperatures such as -78 °C, can yield linear cis-polythis compound, while solid-phase polymerization at even lower temperatures tends to produce trans-polythis compound. wikipedia.org
Studies on the radiation-induced solid-state polymerization of acetylenedicarboxylic acid, a substituted this compound, have indicated a free radical mechanism. tandfonline.comresearchgate.nettandfonline.com This process can follow a topotactic mechanism, where the crystal structure of the monomer is retained in the polymer. tandfonline.comresearchgate.nettandfonline.com
Ring-Opening Metathesis Polymerization (ROMP) from Cyclooctatetraene (B1213319)
Polythis compound can be synthesized through Ring-Opening Metathesis Polymerization (ROMP) of cyclooctatetraene (COT). wikipedia.orgmdpi.com Cyclooctatetraene is a more expensive but easier-to-handle precursor compared to this compound gas. wikipedia.org This method utilizes olefin metathesis catalysts, typically based on transition metals like ruthenium or tungsten. oregonstate.edu
The mechanism of ROMP involves the coordination of the cyclic olefin monomer to a metal alkylidene complex, followed by a [2+2]-cycloaddition to form a metallacyclobutane intermediate. 20.210.105 This intermediate then undergoes a cycloreversion, opening the ring and generating a new metal alkylidene with the incorporated monomer unit. 20.210.105 This process repeats, leading to chain growth and the formation of a polymer with conjugated double bonds. oregonstate.edu20.210.105 ROMP of cyclooctatetraene provides a route to polythis compound, and this method can also allow for the introduction of solubilizing groups while maintaining conjugation. wikipedia.org
Stereoregular Polymerization and Control of Polythis compound Architecture (e.g., Cis-Stereoregular Polyacetylenes)
Controlling the stereochemistry of the double bonds in the polythis compound backbone is crucial as it significantly impacts the polymer's properties. Polythis compound can exist in cis or trans isomeric forms, with the trans isomer generally being thermodynamically more stable. wikipedia.orgnobelprize.org
Stereoregular polymerization, particularly the synthesis of cis-stereoregular polyacetylenes, has been a significant area of research. Rhodium(I) complexes have proven to be highly effective catalysts for the stereospecific polymerization of monosubstituted acetylenes, often yielding polymers with high cis-stereoregularity. mdpi.comresearchgate.netoup.comkyoto-u.ac.jpresearchgate.netresearchgate.net Mechanistic studies of rhodium-catalyzed polymerization suggest a 2,1-insertion mechanism that leads to the formation of a cis-transoidal backbone structure in the resulting polyacetylenes. mdpi.comkyoto-u.ac.jpresearchgate.netacs.org Living polymerization techniques using specific rhodium catalysts have enabled better control over molecular weight and the synthesis of polymers with well-defined architectures, including block copolymers. researchgate.netoup.comresearchgate.netacs.orgrsc.orgresearchgate.net
The ability to control stereoregularity is essential for tailoring the properties of polythis compound derivatives, including their electrical conductivity and optical activity (in the case of chiral substituted polyacetylenes). mdpi.comkyoto-u.ac.jprsc.org
Development and Functionalization of Conjugated Polythis compound Systems
The development of conjugated polythis compound systems has been driven by the quest for materials with interesting electronic and optical properties. The inherent conjugated backbone of polythis compound makes it a prime candidate for such applications.
Historical and Contemporary Perspectives on Electrically Conductive Polyacetylenes
The discovery of electrically conductive polythis compound in the late 1970s by Hideki Shirakawa, Alan Heeger, and Alan MacDiarmid was a groundbreaking moment that launched the field of organic conductive polymers. wikipedia.orgmdpi.comnobelprize.orgresearchgate.netmdpi.comnanomuscle.comwiley-vch.deraco.catrsc.org Prior to this, polythis compound was known, but its potential for high conductivity upon doping was not recognized. wikipedia.orgnobelprize.org
Early work by Natta produced polythis compound as an insoluble, air-sensitive black powder. wikipedia.orgnobelprize.org Shirakawa's group's ability to synthesize polythis compound as silvery films was a key development. wikipedia.orgnobelprize.org The pivotal discovery came when these films were "doped" with oxidizing or reducing agents, such as iodine, chlorine, or bromine vapor, leading to a dramatic increase in electrical conductivity, by as much as seven orders of magnitude. wikipedia.orgnobelprize.org This doping process, analogous to that used in semiconductors, creates charge carriers (polarons, bipolarons, or solitons) within the conjugated system, enabling electrical conduction. wiley-vch.de
This discovery, recognized by the Nobel Prize in Chemistry in 2000, spurred intense interest in organic compounds for microelectronics and the development of "plastic metals". wikipedia.orgmdpi.comnobelprize.orgresearchgate.netnanomuscle.comwiley-vch.de While polythis compound itself has limitations, such as instability to air and processing difficulties, its discovery paved the way for the development of other more stable and processable conductive polymers like polythiophene and polyaniline. wikipedia.orgnanomuscle.comwiley-vch.de
Contemporary research continues to explore the synthesis and functionalization of polythis compound derivatives to overcome these limitations and tune their properties for various applications, including optoelectronics, energy conversion, and sensors. mdpi.comresearchgate.netmdpi.comwiley-vch.deraco.catrsc.orgmdpi.com Functionalization can involve attaching functional groups to the this compound monomer before polymerization or modifying the polymer chain after synthesis. mdpi.commdpi.com
Here is a summary of some key findings regarding polythis compound synthesis and properties:
| Synthesis Method | Key Characteristics | Typical Isomer Form | Conductivity (Undoped) | Conductivity (Doped, Example I₂) | References |
| Ziegler-Natta Catalysis | Metal insertion mechanism, control via catalyst and temperature, can form films. | Cis or Trans | Semiconductor | Up to 10⁴ S/cm wiley-vch.de | wikipedia.orgbyjus.commdpi.comnobelprize.org |
| Photopolymerization | Catalyst and solvent-free, requires cryogenics, can produce irregular structures. | Cis or Trans | Semiconductor | Not specified in source | wikipedia.orgoup.com |
| Radiation-Induced Polymerization | Catalyst and solvent-free, requires cryogenics, can produce irregular structures. | Cis or Trans | Semiconductor | Not specified in source | wikipedia.orgtandfonline.comresearchgate.nettandfonline.comcdnsciencepub.com |
| ROMP from Cyclooctatetraene | Uses cyclic precursor, allows for introduction of solubilizing groups. | Conjugated | Semiconductor | Conductive upon doping oregonstate.edu | wikipedia.orgmdpi.comoregonstate.edu20.210.105 |
Structure-Property Relationships in Doped Conjugated Polymers
Polythis compound (PA) is the archetypal conjugated polymer, characterized by a backbone of alternating carbon-carbon single and double bonds. nih.govwikipedia.org This conjugated structure allows for the delocalization of π-electrons along the polymer chain. wikipedia.orgfishersci.fi Polythis compound can exist in two primary isomeric forms: cis-polythis compound and trans-polythis compound. The trans isomer is generally thermodynamically more stable than the cis isomer. nih.gov
The intrinsic electrical conductivity of undoped conjugated polymers like polythis compound is typically low, positioning them as semiconductors or insulators. fishersci.finih.govfishersci.no Undoped trans-polythis compound films, for instance, have a reported conductivity of 4.4 × 10⁻⁵ Ω⁻¹cm⁻¹, while cis-polythis compound exhibits a lower conductivity of 1.7 × 10⁻⁹ Ω⁻¹cm⁻¹. nih.gov The significant interest in polythis compound arose from the discovery that its conductivity could be dramatically increased through a process called doping. nih.govfishersci.finih.govfishersci.nofishersci.fi
Doping involves the introduction of charge carriers into the polymer matrix through chemical or electrochemical means. nih.govfishersci.no This process can enhance the electrical conductivity by several orders of magnitude, transforming the polymer from a semiconductor or insulator into a material with metallic-like conductivity. nih.govfishersci.finih.govfishersci.nofishersci.fi Doping levels can increase conductivity by ten or more orders of magnitude. fishersci.fi
Two main types of doping exist for conjugated polymers: p-type and n-type doping. fishersci.no
p-type doping: This involves the abstraction of electrons from the polymer chain by an oxidizing agent (electron acceptor). Common p-type dopants for polythis compound include halogens such as bromine (Br₂), iodine (I₂), and chlorine (Cl₂), as well as compounds like arsenic pentafluoride (AsF₅). nih.govfishersci.no This process creates positive charge carriers, often referred to as holes, on the polymer backbone, forming charge-transfer complexes where the polymer chain becomes cationic and the acceptor is anionic. nih.gov
n-type doping: This involves the donation of electrons to the polymer chain by a reducing agent (electron donor). Examples of n-type dopants for polythis compound include alkali metals like lithium (Li), sodium (Na), and potassium (K). nih.govnih.govfishersci.no This process creates negative charge carriers (electrons) on the polymer backbone, forming charge-transfer complexes where the polymer backbone is anionic and the donor is cationic. nih.gov
The conductivity achieved upon doping is highly dependent on the specific dopant used and the doping level. For example, doping with bromine can increase the conductivity of polythis compound to 0.5 Ω⁻¹cm⁻¹, while doping with iodine can yield a higher conductivity of 38 Ω⁻¹cm⁻¹. nih.gov In some cases, iodine doping has been reported to achieve conductivity exceeding 10⁴ S·cm⁻¹, comparable to that of lead. fishersci.fi
The structure-property relationships in doped conjugated polymers are complex. The increase in conductivity is attributed to the creation of charge carriers such as solitons, polarons, and bipolarons, which can be accompanied by lattice distortion within the polymer structure. fishersci.fi The electronic structure of the polymer is altered upon doping, leading to the formation of new electronic levels within the band gap. fishersci.fiwikidata.org Undoped trans-polythis compound, for instance, has a direct band gap of approximately 1.4 eV. nih.govwikidata.org
Table 1: Conductivity of Undoped and Doped Polythis compound Isomers
| Polymer State | Dopant | Conductivity (Ω⁻¹cm⁻¹) | Source |
| Undoped trans-PA | None | 4.4 × 10⁻⁵ | nih.gov |
| Undoped cis-PA | None | 1.7 × 10⁻⁹ | nih.gov |
| Doped PA (cis or trans) | Bromine (Br₂) | 0.5 | nih.gov |
| Doped PA (cis or trans) | Iodine (I₂) | 38 | nih.gov |
| Doped PA | Iodine (I₂) | > 10⁴ S·cm⁻¹ | fishersci.fi |
| Doped PA | Sodium (Na) | ~200 S·cm⁻¹ | nih.gov |
Copolymerization Strategies with this compound Monomers
Copolymerization is a widely utilized strategy to modify and tune the properties of polymers, including those derived from this compound monomers. fishersci.bequizgecko.com By copolymerizing this compound with other monomers, researchers can introduce new functionalities, improve processability, enhance solubility, and adjust the resulting material's electronic and optical characteristics. fishersci.defishersci.bequizgecko.comnih.govfishersci.cafishersci.iewikipedia.orgalfa-chemistry.comnih.gov
Various monomers have been copolymerized with this compound or its derivatives. Examples include copolymerization with maleic anhydride (B1165640), fluoroolefins, aldehydes, 1-trimethylsilyl-1-propyne (TMSP), 4-trimethylsilyl diphenyl this compound (TMSDPA), monomers containing liquid crystal or stable radical groups, and cyclic olefins like cyclopentene. fishersci.benih.govfishersci.cafishersci.iewikipedia.orgalfa-chemistry.comnih.gov
Different catalytic systems and polymerization techniques are employed for this compound copolymerization. Ziegler-Natta type catalysts have been used for copolymerizing this compound and propyne. wikipedia.org Metathesis catalysts, such as those based on tungsten (W) or ruthenium (Ru), are effective for the cyclopolymerization of functionalized diynes and subsequent copolymerization with other cyclic monomers. fishersci.iealfa-chemistry.com Plasma polymerization is another technique that has been applied, for instance, in the copolymerization of this compound with maleic anhydride to produce carboxyl-containing films. nih.gov
Copolymerization offers several advantages. For example, copolymerization of this compound with monomers like maleic anhydride or fluoroolefins, which have high electron-accepting properties, can lead to the formation of alternating copolymers. nih.gov This controlled arrangement of monomer units along the polymer chain can significantly influence the material's properties.
Incorporating substituents onto the this compound monomer prior to polymerization or copolymerization is a common approach to improve the stability and processability of polythis compound-based materials, as pristine polythis compound is often unstable and intractable. fishersci.fifishersci.be Disubstituted acetylenes and their polymers (poly(disubstituted this compound)s) exhibit improved stability and processability compared to unsubstituted polythis compound. fishersci.be
Copolymerization can be used to impart specific functionalities and tailor properties for particular applications. For instance, copolymerization of 4-trimethylsilyl diphenyl this compound (TMSDPA), which exhibits aggregation-caused quenching (ACQ) of fluorescence, with 1-trimethylsilyl-1-propyne (TMSP) has successfully led to copolymers exhibiting aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AEE). fishersci.bequizgecko.com By controlling the ratio of monomers, the emission wavelength of these copolymers can be tuned. fishersci.bequizgecko.com These luminescent copolymers have shown potential for applications such as explosive detection. fishersci.bequizgecko.com
Copolymerization strategies also include the synthesis of block copolymers containing polythis compound segments. This approach can improve the solubility and processability of the resulting materials, addressing some of the limitations of pristine polythis compound. fishersci.defishersci.ie For example, block copolymers containing polythis compound and polypentenylene segments have been synthesized, yielding soluble elastomeric materials. fishersci.ie
Research has also explored the synthesis of cyclic copolymers, such as cyclic poly(this compound-co-propyne). These cyclic structures can offer similar conductivity to their linear counterparts after doping but may exhibit different thermal stability depending on the monomer ratio. wikipedia.org
Table 2: Examples of this compound Copolymerization
| This compound Monomer/Derivative | Comonomer(s) | Catalyst System Examples | Noted Property Modifications | Source |
| This compound | Maleic anhydride | Radical polymerization (under coexistence) | Formation of alternating copolymers, improved solubility and dispersibility (with vinyl ether) | nih.gov |
| This compound | Fluoroolefin | Radical polymerization (with vinyl ether) | Formation of alternating copolymers, improved solubility and dispersibility (with vinyl ether) | nih.gov |
| This compound | Aldehydes | Cation polymerization (with vinyl ether) | Formation of alternating copolymers | nih.gov |
| This compound | Propyne | Ziegler-Natta type catalysts | Semiconducting films after doping, thermal stability dependent on ratio | wikipedia.org |
| This compound | Cyclopentene | Metathesis catalysts (e.g., WCl₆/AlEtCl₂) | Formation of soluble block copolymers, elastomeric properties | fishersci.ie |
| Substituted Acetylenes | Various (e.g., substituted alkynes) | Transition metal catalysts | Tunable properties, solubility, luminescence | wikipedia.org |
| 4-Trimethylsilyl diphenyl this compound | 1-Trimethylsilyl-1-propyne (TMSP) | TaCl₅/Ph₃Bi or NbCl₅/Ph₃Bi (for related monomers) | Conversion from ACQ to AIE/AEE, tunable emission wavelength, potential for sensing | fishersci.bequizgecko.com |
| This compound segments | Poly(phenyl vinyl sulfoxide) (precursor) | Elimination from precursor polymer | Correlation of conjugation length with conductivity | fishersci.de |
| This compound | Maleic anhydride | Atmospheric-pressure dielectric barrier discharge (plasma) | Formation of carboxyl-containing films | nih.gov |
| Functionalized 1,6-heptadiyne | Oxanorbornene imide-based cycloolefins (PEG-PDI) | Ruthenium-based alkylidene initiators | Formation of amphiphilic block/triblock copolymers, potential for conductivity, imaging | alfa-chemistry.com |
Synthesis and Reactivity of Acetylene Derivatives
Advanced Functionalization of the Carbon-Carbon Triple Bond in Acetylene (B1199291)
The carbon-carbon triple bond in this compound can undergo various functionalization reactions, leading to the formation of diverse organic molecules. These transformations often involve addition reactions or coupling processes that selectively modify the alkyne moiety. mdpi.comnih.gov
Synthesis of Substituted Alkynes
Substituted alkynes can be synthesized from this compound through reactions that involve the formation of new carbon-carbon bonds at the alkyne carbons. One common approach utilizes the acidity of the terminal C-H bond in this compound. libretexts.org Treatment of this compound with a strong base, such as sodium amide, generates an acetylide anion, which is a powerful nucleophile. libretexts.orgmasterorganicchemistry.com This acetylide anion can then participate in nucleophilic substitution (Sɴ2) reactions with primary alkyl halides, resulting in the formation of longer carbon-chain terminal or internal alkynes. libretexts.orgmasterorganicchemistry.comlibretexts.orgjove.com This alkylation reaction is a fundamental method for extending the carbon chain of this compound. masterorganicchemistry.comjove.com
Another method for preparing substituted alkynes involves cross-coupling reactions. For instance, copper-catalyzed Sonogashira-type reactions can be used for the allylation of this compound with allyl halides, yielding mono- or disubstituted products depending on the reactant ratios. nih.gov
Preparation of Vinyl Ethers and N-Vinyl Derivatives
The addition of alcohols and nitrogen compounds to this compound represents a significant route to vinyl ethers and N-vinyl derivatives, respectively. mdpi.comnih.gov This process, often referred to as vinylation, typically involves the nucleophilic addition of the alcohol or nitrogen compound to the carbon-carbon triple bond. mdpi.comnih.govresearchgate.net
Historically, the addition of alcohols to acetylenes was pioneered by Favorskii and later developed into an industrial method for vinyl ether synthesis. mdpi.comnih.govchemicalbook.com This reaction is generally catalyzed by bases and can be carried out under elevated temperatures and pressures. nih.govchemicalbook.com More recent methodologies employ superbase systems, such as KOH-DMSO, which can facilitate the vinylation of various alcohols and phenols under milder conditions. mdpi.comnih.gov The use of calcium carbide as a solid source of this compound has also been explored for the synthesis of vinyl ethers and their sulfur and nitrogen analogs, offering advantages in terms of safety and handling compared to gaseous this compound. mdpi.comresearchgate.net
N-vinyl derivatives, such as N-vinylindole, are synthesized by the addition of nitrogen compounds like indole (B1671886) to this compound, often in the presence of a base like potassium hydroxide (B78521). mdpi.comnih.gov These N-vinylated compounds are valuable monomers for polymerization, yielding polymers with diverse applications, including electroluminescent materials and coatings. mdpi.comnih.gov
Synthesis of Heterocyclic Compounds Utilizing this compound
This compound is a highly valuable precursor for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals, natural products, and functional materials. mdpi.comnih.govresearchgate.netijarset.com Reactions involving this compound can lead to the formation of both nitrogen-, oxygen-, and sulfur-containing heterocycles through various mechanisms, including cycloaddition and cyclization reactions. mdpi.comnih.govresearchgate.net
Regioselective Pyrrole (B145914) Formation
Pyrroles, a class of five-membered nitrogen-containing heterocycles, can be synthesized utilizing this compound. The Trofimov reaction is a notable example, involving the reaction of ketoximes with this compound in a basic medium to yield pyrroles and N-vinylpyrroles. mdpi.comwikipedia.org This reaction is typically conducted under elevated pressure in an autoclave with a superbase system like KOH-DMSO. mdpi.com
Regioselectivity in pyrrole formation can be controlled by factors such as the substituents on the starting materials and the reaction conditions. For instance, regioselective synthesis of substituted pyrroles can be achieved through rearrangements of O-vinyl oximes, where the regioselectivity is influenced by the α-substituent or the addition of an amine base. researchgate.net Thermal cyclization of acetylenic enamines, generated in situ from enynones and primary amines, also provides a regioselective route to substituted pyrrol-3-ones. nih.gov
Synthesis of Pyrazole and Other Nitrogen-Containing Heterocycles
This compound plays a role in the synthesis of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. ijarset.comcutm.ac.in One method involves the reaction of this compound gas with a cold solution of diazomethane, leading to the formation of pyrazole. cutm.ac.in Another approach to pyrazoles is through the cyclic addition of aliphatic diazo compounds to this compound-containing compounds. ijarset.com Cycloaddition reactions, such as the [3+2] cycloaddition of organic azides with terminal alkynes (CuAAC), are also significant for the synthesis of nitrogen-containing heterocycles, including 1,2,3-triazoles. mdpi.comnih.gov These "click" reactions, often catalyzed by copper, can be performed under mild conditions. mdpi.comnih.gov
Beyond pyrroles and pyrazoles, this compound can be incorporated into the synthesis of other nitrogen-containing heterocycles through various cascade and cyclization reactions. nih.govresearchgate.netmdpi.com For example, sequential reactions of aminoalkynes, which can be derived from this compound chemistry, with carbonyl compounds can lead to diverse nitrogen heterocyclic scaffolds. mdpi.com Radical cascade reactions involving this compound-containing substrates have also been explored for constructing nitrogen heterocycles like indoles. rsc.org
Cross-Coupling Reactions Involving this compound and Its Derivatives
Cross-coupling reactions are powerful synthetic tools for forming carbon-carbon bonds, and this compound derivatives are key participants in many such transformations. These reactions typically involve a metal catalyst to couple a terminal alkyne with an organic halide or pseudohalide.
One of the most prominent cross-coupling reactions involving terminal acetylenes is the Sonogashira coupling. This reaction facilitates the formation of sp2-sp carbon-carbon bonds by coupling aryl or vinyl halides with terminal alkynes, typically catalyzed by a combination of palladium and copper catalysts mdpi.compsu.eduresearchgate.net. The Sonogashira reaction is widely used in organic synthesis, including the preparation of natural products, biologically active molecules, heterocycles, dendrimers, conjugated polymers, and organic complexes mdpi.com.
The Sonogashira-Hagihara reaction, a variation of the Sonogashira coupling, involves the cross-coupling of an aryl halide (Cl, Br, I, OTf) and a terminal this compound in the presence of catalytic amounts of a palladium complex, a copper(I) salt, and a base to form an aryl this compound psu.edubeilstein-journals.org. While palladium catalysts were initially prevalent, research has also focused on copper-catalyzed Sonogashira coupling reactions due to the lower cost and toxicity of copper psu.eduresearchgate.netrsc.org.
The Cadiot-Chodkiewicz cross-coupling is another significant reaction for synthesizing unsymmetrical diynes and polyynes. This copper-mediated coupling reacts a terminal alkyne with a bromo-, iodo-, or chloroalkyne derivative to yield the unsymmetrical product nih.govacademie-sciences.fracademie-sciences.fr. While effective for shorter polyynes, the stability of halogenated polyyne precursors can be a limitation for synthesizing longer chains via this method nih.gov.
Cross-coupling reactions can also be used in iterative strategies for synthesizing complex molecules. For instance, an iterative this compound homologation sequence has been developed using a palladium-catalyzed cross-coupling with a silyl-protected this compound and subsequent desilylative bromination to construct polyyne frameworks in good yields academie-sciences.frnih.gov.
The efficiency of Sonogashira coupling can be influenced by various factors, including the catalyst system, ligands, base, solvent, temperature, and the nature of the substrates psu.edubeilstein-journals.orgrsc.orgmdpi.com. Studies have explored different palladium and copper catalyst systems, including Pd-Cu alloys and various ligands, to enhance reaction efficiency and selectivity mdpi.compsu.edursc.org. Microwave irradiation and ultrasonic radiation have also been investigated as alternative activation methods to improve reaction rates and yields in Sonogashira-type couplings mdpi.com.
Homocoupling, the dimerization of two terminal acetylenes, can be a competing side reaction in cross-coupling processes like the Sonogashira reaction, which is often undesirable, especially when the terminal this compound is expensive or difficult to synthesize washington.edu. Strategies to minimize homocoupling, such as carrying out the reaction under a dilute hydrogen atmosphere, have been explored washington.edu.
This compound itself can participate in cross-coupling reactions, for example, in copper-catalyzed Sonogashira-type allylation with allyl halides to produce mono- or disubstituted products depending on the stoichiometry mdpi.com. Calcium carbide, which readily reacts with water to produce this compound, can also be used as an this compound source in cross-coupling reactions, including Sonogashira couplings with aryl bromides mdpi.com.
The azide-alkyne cycloaddition, often referred to as a "click" reaction, is another powerful coupling method involving alkynes, including this compound derivatives. This reaction, particularly the copper(I)-catalyzed version (CuAAC), is highly efficient, regioselective, and tolerant of various functional groups and reaction conditions, making it widely applicable in materials science, polymer chemistry, and pharmaceutical sciences acs.orgroyalsocietypublishing.orgnih.gov. It allows for the facile formation of 1,2,3-triazole rings by reacting azides with terminal alkynes acs.orgnih.gov.
Precursors for Advanced Materials from this compound Derivatives
This compound and its derivatives serve as crucial precursors for the synthesis of a wide range of advanced materials with diverse applications. The unique properties conferred by the carbon-carbon triple bond, such as rigidity, linearity, and the potential for extensive π-conjugation, make acetylenic compounds valuable building blocks.
One significant class of materials derived from this compound is conductive polymers, most notably polythis compound. Polythis compound, the simplest conjugated polymer, can be synthesized through the polymerization of this compound using catalysts like Ziegler-Natta catalysts nobelprize.orgscribd.comic.ac.ukwikipedia.org. While pristine polythis compound is a semiconductor, its conductivity can be dramatically increased through doping with electron acceptors (p-doping) or electron donors (n-doping) nobelprize.orgscribd.comwikipedia.org. Doping creates charge carriers (polarons, bipolarons, or solitons) that can move along the polymer chains, enabling electrical conduction scribd.comic.ac.uk. The discovery of conductive polythis compound was a pivotal moment that launched the field of organic conductive polymers nobelprize.orgwikipedia.orgwikipedia.org. Although polythis compound itself has limited commercial applications due to its air sensitivity and processability issues, it remains conceptually important and has paved the way for the development of other conductive polymers like polypyrrole and polyaniline nobelprize.orgwikipedia.org.
Polyynes, linear chains of sp-hybridized carbon atoms with alternating single and triple bonds, are another class of materials synthesized from this compound derivatives, often through oxidative homocoupling or cross-coupling reactions nih.govacademie-sciences.fr. These materials are of interest for their unique electronic and optical properties, with potential applications in molecular electronics and as precursors to novel carbon allotropes like carbyne academie-sciences.fr.
This compound derivatives are also employed in the synthesis of porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, and they have shown promise for gas storage and separation, including the adsorption of this compound acs.orgresearchgate.netutrgv.edursc.orgchemrxiv.org. Specific MOFs have been designed with pore structures and surface functionalities that exhibit high selectivity and capacity for this compound adsorption, which is important for applications like ethylene (B1197577) purification and carbon dioxide removal acs.orgresearchgate.netrsc.orgchemrxiv.org. For example, the microporous MOF MUF-17 has demonstrated selective adsorption of this compound over ethylene and carbon dioxide, with strong interactions attributed to the polar pore surface and appropriate pore dimensions acs.org.
COFs are another class of crystalline porous polymers formed by linking organic building blocks through covalent bonds mdpi.comresearchgate.netacs.org. This compound groups can be incorporated into the frameworks of COFs, influencing their properties and potential applications. COFs with this compound groups have been investigated for applications such as chemical sensing and gas adsorption mdpi.comresearchgate.netnih.gov. For instance, bioinspired COFs containing this compound groups have shown high this compound adsorption capacity and excellent separation performance for this compound/carbon dioxide mixtures acs.orgresearchgate.netnih.gov.
Furthermore, this compound-terminated oligomers and polymers have been explored as precursors for high-performance thermosetting materials with excellent thermal stability harvard.eduresearchgate.net. These materials undergo cross-linking reactions through the terminal this compound groups upon heating, forming highly cross-linked networks harvard.edu. While some early examples faced challenges with cost and curing, the concept of using acetylenic precursors for robust carbonaceous materials remains an area of investigation harvard.eduosti.gov. Poly(phenylthis compound) derivatives with specific side groups containing sp2 and sp carbons have been studied as precursors for carbon materials with high carbon yield upon thermal transformation osti.gov.
Click chemistry, utilizing the azide-alkyne cycloaddition, is a versatile method for fabricating polymeric materials and modifying surfaces with this compound derivatives royalsocietypublishing.orgnih.gov. This approach allows for the creation of well-defined polymer structures and functional materials for various applications, including hydrogels and drug delivery systems royalsocietypublishing.orgnih.gov.
Advanced Spectroscopic and Analytical Characterization of Acetylene
High-Resolution Vibrational Spectroscopy of Acetylene (B1199291)
High-resolution vibrational spectroscopy is a powerful tool for probing the intricate energy landscape of this compound. Studies in this area have provided a wealth of information regarding its fundamental vibrations, rovibrational coupling, and the effects of isotopic substitution.
Rovibrational Spectrum Analysis and Isotopic Species Studies
The rovibrational spectrum of this compound arises from transitions that involve simultaneous changes in both vibrational and rotational energy levels. High-resolution infrared and microwave studies have been extensively performed on this compound and its isotopologues to determine precise spectroscopic parameters and understand their vibration-rotation energy states. tandfonline.comresearchgate.netuoa.grpsu.eduresearchgate.netucl.ac.uk The analysis of these spectra allows for the determination of molecular constants, such as rotational constants (B₀ and D₀) and vibrational band centers. researchgate.net
Research has focused on the ground electronic state of this compound, with investigations spanning various spectral regions. tandfonline.comresearchgate.netpsu.edu For instance, high-resolution FT-IR spectra of this compound have been obtained and analyzed to calculate anharmonic coupling constants. researchgate.net Studies on isotopic variants, such as ¹²C₂H₂, ¹²C¹³CH₂, ¹²C₂D₂, and ¹³C₂H₂, have been crucial for a comprehensive understanding of the vibrational energy states and for determining empirical equilibrium structures. uoa.grpsu.edu The availability of precise experimental rotational constants for various isotopologues allows for the derivation of highly accurate empirical equilibrium structures. uoa.gr
Detailed analyses have been conducted on specific vibrational bands, including the ν₃ fundamental band and various hot bands, considering phenomena like Fermi resonance and l-type resonance that influence the observed spectral features. researchgate.net
Overtone Spectroscopy and Dynamics of Highly Excited States
Overtone spectroscopy involves exciting molecules to higher vibrational energy levels, providing insights into the anharmonic nature of molecular vibrations and energy transfer pathways. Studies on this compound using overtone excitation have explored highly vibrationally excited states, which are relevant to understanding intramolecular dynamics and collisional relaxation. acs.orgdtic.milmit.eduoptica.org
Vibrational overtone excitation, often combined with techniques like laser-induced fluorescence (LIF), allows for state-resolved interrogation of collisionally populated quantum states. acs.org This approach enables the direct determination of pathways and rates of state-to-state rotational energy transfer in polyatomic molecules with significant internal energy. acs.org Even at high levels of vibrational excitation, rotational energy transfer has been shown to be important. acs.org
Research has also investigated the influence of isomers, such as vinylidene (H₂CC:), on the energy transfer from highly excited this compound. acs.org Time-resolved techniques, such as time-resolved FTIR emission spectroscopy, have been used to study the vibrational energy distribution of highly excited this compound as it undergoes collisional deactivation. acs.org These studies reveal that the vibrational modes of highly excited molecules can red-shift to lower frequencies due to anharmonicity. acs.org
Time-Resolved Spectroscopy for Combustion and Transient Processes
Time-resolved spectroscopy is essential for studying transient species and rapid processes like combustion. This compound is a key intermediate and fuel in various combustion scenarios, making time-resolved spectroscopic techniques valuable for monitoring its concentration and the formation of products during these events. optica.orgnih.govosti.govresearchgate.netpolyu.edu.hk
Techniques like time-stretch Fourier transform spectroscopy have been developed to measure transient infrared absorption spectra in gases with sub-microsecond time resolution. optica.orgnih.gov This allows for the determination of pressure, temperature, and gas concentrations during combustion processes. optica.orgnih.gov For example, in this compound-oxygen mixtures undergoing combustion, time-resolved measurements can show the decrease in this compound line intensities and the appearance of new spectra corresponding to combustion products like the hydroxyl (OH) radical. optica.orgnih.gov
Time-resolved Fourier Transform IR Emission Spectroscopy (TR-FTIRES) has been applied to investigate the spectroscopy and structure of transient radicals important in combustion, some of which can be produced from the photodissociation of precursor molecules related to this compound combustion. osti.gov These methods allow for the characterization of reactions involving excited radicals. osti.gov Intracavity absorption spectroscopy with broadband lasers has also been used for time-resolved measurements of transient species and for multi-component analysis in reactive gas mixtures in challenging environments like shock tubes. researchgate.net
Laser-Based Absorption Spectroscopy Techniques for this compound Detection
Laser-based absorption spectroscopy techniques offer high sensitivity, selectivity, and fast response for detecting and quantifying this compound in various applications, including industrial monitoring and environmental sensing. mdpi.comhfcas.ac.cnresearchgate.netwpmucdn.com
Cavity Ring-Down Spectroscopy (CRDS) and Integrated Cavity Output Spectroscopy (ICOS)
Cavity Ring-Down Spectroscopy (CRDS) and Integrated Cavity Output Spectroscopy (ICOS), also known as Cavity-Enhanced Absorption Spectroscopy (CEAS), are highly sensitive techniques that utilize optical cavities to significantly increase the effective absorption path length. mdpi.comnih.govresearchgate.netaip.orgoptica.orgresearchgate.net These techniques can achieve very low detection limits for trace gases. mdpi.comaip.org
In CRDS, the decay time of a light pulse trapped within a high-finesse optical cavity is measured. mdpi.comresearchgate.net The presence of an absorbing substance in the cavity leads to a faster decay time, which is directly related to the concentration of the substance. mdpi.comresearchgate.net CRDS is known for its high detection sensitivity and independence from laser intensity fluctuations. mdpi.comresearchgate.net
ICOS or CEAS measures the intensity of light transmitted through the cavity. mdpi.com By sweeping the laser frequency across cavity modes and integrating the transmitted light, the absorption spectrum can be obtained. mdpi.com Off-axis ICOS (OA-ICOS) is a variation where the laser beam is coupled into the cavity at an angle, exciting a dense spectrum of cavity modes and reducing sensitivity to cavity length changes. optica.org Both CRDS and ICOS have been successfully applied for trace this compound detection, demonstrating high sensitivity and low detection limits, in the parts-per-billion (ppb) range for CEAS systems. mdpi.com
These cavity-enhanced techniques are suitable for applications requiring high detection sensitivity, such as monitoring indicating gases in transformer oil or detecting trace this compound in the environment. mdpi.com
Wavelength Modulation Spectroscopy (WMS) for Concentration Determination
Wavelength Modulation Spectroscopy (WMS) is a widely used technique in laser-based absorption spectroscopy for enhancing detection sensitivity and reducing noise. researchgate.netwpmucdn.comiphy.ac.cniphy.ac.cnoptica.orgspiedigitallibrary.orgmdpi.com In WMS, the laser wavelength is rapidly modulated, and the absorption signal is detected at a harmonic of the modulation frequency, typically the second harmonic (2f). wpmucdn.comiphy.ac.cniphy.ac.cnspiedigitallibrary.orgmdpi.com
By modulating and demodulating the signal at higher frequencies, WMS effectively suppresses low-frequency noise, such as 1/f noise, which is often present in laser intensity and detection systems. optica.orgmdpi.com The amplitude of the detected harmonic signal, particularly the 2f signal, is proportional to the concentration of the absorbing gas. wpmucdn.comiphy.ac.cniphy.ac.cnspiedigitallibrary.org
WMS is often combined with tunable diode lasers (TDLAS) to target specific absorption lines of this compound in the near-infrared or mid-infrared regions. hfcas.ac.cnresearchgate.netwpmucdn.comiphy.ac.cn The selection of an appropriate absorption line with sufficient intensity and minimal interference from other gases is crucial for accurate concentration measurements. wpmucdn.comiphy.ac.cn Systems utilizing WMS have demonstrated good linearity between the 2f signal amplitude and this compound concentration over a range of concentrations. wpmucdn.comiphy.ac.cniphy.ac.cn Self-calibration methods based on WMS have also been developed to improve accuracy by mitigating the influence of factors like pressure, temperature, and phase shift. iphy.ac.cn WMS-based sensors are suitable for real-time and online detection of this compound in various industrial and environmental settings. researchgate.netwpmucdn.comspiedigitallibrary.org
Optical Frequency Comb-Based Detection for Trace Analysis
Optical Frequency Combs (OFCs) are revolutionary tools in spectroscopy, providing a spectrum of equally spaced, sharp spectral lines that resemble a comb physicsworld.comazooptics.com. This characteristic allows for broadband, high-resolution spectral measurements with fast data acquisition, making them well-suited for the detection and quantification of trace gases in complex environments azooptics.commpg.de.
The principle behind OFC-based trace gas detection often involves shining the comb light through a gas sample and measuring the absorption of light at specific frequencies corresponding to the molecular absorption lines of the target gas physicsworld.comazooptics.com. Cavity-enhanced techniques are frequently integrated with OFC spectroscopy to increase the interaction length between the light and the gas sample, thereby significantly enhancing sensitivity physicsworld.commpg.de. For instance, cavity ringdown spectroscopy, where a laser is injected into a cavity formed by two mirrors, allows the light to pass through the gas sample multiple times, amplifying the absorption signal physicsworld.com.
Dual-comb spectroscopy (DCS) is a specific OFC-based technique that uses two optical frequency combs with slightly different repetition rates. This setup generates beat notes that form a radio-frequency (RF) comb, effectively down-converting the optical spectrum into a measurable RF signal azooptics.com. This process enables rapid and scanless acquisition of high-resolution spectra across broad bandwidths azooptics.com.
This compound exhibits a rich absorption spectrum in the infrared region, with several combination and overtone vibrational bands that are conveniently located for spectroscopic analysis aip.org. The strongest of these bands, centered at 1512 nm, corresponds to the ν₁ + ν₃ combination band and has been used as a frequency standard in telecommunication applications aip.org.
Research has demonstrated the application of OFC-based techniques for sensitive this compound detection. For example, a femtosecond frequency comb vernier spectrometer operating in the near-infrared has achieved a detection limit of approximately 70 ppbv for this compound with a resolution of around 1.1 GHz in single images taken in 0.5 seconds optica.org. This system utilized a scanning high-finesse cavity and an InGaAs camera optica.org. Another study using a mid-IR frequency comb-based Fourier transform spectrometer demonstrated the capability to detect this compound at concentrations down to tens of ppb level in a few seconds acquisition time colorado.edu. Improvements in sensitivity are expected with further advancements in the technique colorado.edu.
Furthermore, Noise-Immune Cavity-Enhanced Optical Heterodyne Molecular Spectroscopy (NICE-OHMS), when combined with OFC, can provide high spectral resolution for trace gas detection. A sensitive spectrometer based on cavity-position-modulated sub-Doppler NICE-OHMS has been developed, demonstrating a detection sensitivity of 2.2 × 10⁻¹³ cm⁻¹ for this compound for integration times in the 30–70 s range, corresponding to an this compound concentration of 43 ppt (B1677978) optica.org.
Optical frequency combs are also used as stable frequency references. An this compound frequency reference, based on stabilizing a fiber laser to a ro-vibrational line in carbon-13 ethyne (B1235809) (this compound) at 1542 nm using the NICE-OHMS technique, has achieved a frequency stability of 25 Hz at 0.2 s ku.dk.
The development of techniques like Modulated Ringdown Comb Interferometry aims to address challenges in analyzing complex gas mixtures with a wide range of concentrations, enabling simultaneous quantification of multiple molecular species arxiv.org.
Mass Spectrometric Applications for Isotopic Ratio Measurements (e.g., Radiocarbon Dating)
Mass spectrometry plays a crucial role in determining the isotopic composition of elements, providing insights into various scientific fields, including archaeology, environmental science, and geochemistry iaea.org. This compound is relevant in mass spectrometric applications, particularly in the context of radiocarbon dating and stable isotope analysis.
Radiocarbon dating is a method used to determine the age of organic materials by measuring the decay of the radioactive isotope Carbon-14 (¹⁴C) frontiersin.orgradiocarbon.com. The technique relies on the fact that living organisms constantly exchange carbon with the atmosphere, maintaining a relatively constant level of ¹⁴C. Upon death, this exchange stops, and the ¹⁴C begins to decay frontiersin.org.
Historically, radiocarbon dating involved converting the carbon in a sample into a gas (such as carbon dioxide, methane (B114726), or this compound) or a liquid (such as benzene) for measurement using proportional gas counters or liquid scintillation counters osti.govanu.edu.au. In the liquid scintillation counting method, the carbon from the sample is converted to benzene (B151609), and the decay of ¹⁴C is measured by detecting the light pulses (scintillations) produced as beta particles interact with a phosphor in the benzene anu.edu.au. The preparation of benzene for liquid scintillation counting typically involves a sequence of steps starting with the combustion of the sample to produce carbon dioxide, followed by conversion to lithium carbide, then to this compound, and finally to benzene wikipedia.org.
Accelerator Mass Spectrometry (AMS) is a more modern and highly sensitive technique for radiocarbon dating that directly measures the abundance of carbon isotopes (¹²C, ¹³C, and ¹⁴C) frontiersin.orgradiocarbon.comanu.edu.au. AMS is significantly more sensitive than conventional decay counting methods, requiring much smaller sample sizes (less than 1 mg of carbon) and reducing the measurement time frontiersin.orgradiocarbon.comanu.edu.auuni-heidelberg.de. While AMS typically uses graphite (B72142) targets, the historical preparation methods involving this compound highlight its role as an intermediate compound in the conversion of sample carbon into a form suitable for isotopic analysis wikipedia.org.
Beyond radiocarbon dating, mass spectrometry is used to measure stable isotope ratios of carbon (¹³C/¹²C) in this compound for various research purposes. For example, gas chromatography-isotope ratio mass spectrometry (GC-IRMS) can be used to determine the stable carbon isotopic composition (δ¹³C) of this compound nih.gov. This is important for understanding processes that cause isotopic fractionation, such as bacterial fermentation nih.gov. Studies have evaluated the accuracy and precision of measuring δ¹³C values of this compound using techniques like EA-IRMS and GC-C-IRMS, reporting precision levels of around ±0.5‰ nih.gov.
This compound can also be involved in the preparation of samples for measuring isotopic enrichment of other elements. For instance, a technique for measuring the deuterium (B1214612) (²H) enrichment of water in biological samples involves reacting the water with calcium carbide to form this compound gas, which is then analyzed by gas chromatography electron impact ionization mass spectrometry nih.gov.
The use of this compound in mass spectrometric applications, particularly in the historical context of radiocarbon dating sample preparation and in modern stable isotope analysis techniques, underscores its significance in isotopic ratio measurements.
Computational and Theoretical Chemistry of Acetylene Systems
Quantum Chemical Calculations for Reaction Pathways and Intermediates
Quantum chemical calculations are indispensable tools for mapping potential energy surfaces, identifying transition states, and characterizing reaction intermediates in acetylene-involved reactions. These calculations provide detailed information about the energy profiles and structural changes along reaction pathways.
Studies have utilized quantum chemical methods to investigate the reaction of P⁺(³P) with This compound (B1199291), identifying barrier-free pathways leading to PCCH⁺(²Π) + H(²S) products. These pathways involve the isomerization of intermediates. acs.org The interaction of P⁺ with this compound initially forms a cyclic intermediate, ³I₁, which is significantly stable. acs.org
Quantum chemical studies have also explored the bromoboration of this compound, modeling the interaction between BBr₃ and this compound in the presence and absence of a Br⁻ anion. researchgate.net These calculations, performed at levels of theory such as B3LYP and MP2, help to understand the mechanism of this reaction, including the role of possible radical pathways. researchgate.net
The reaction mechanism of tungsten-dependent this compound hydratase, an enzyme that catalyzes the hydration of this compound to acetaldehyde (B116499), has been elucidated using density functional theory calculations. pnas.org These studies have proposed energetically feasible mechanisms for this enzymatic reaction. pnas.org
Density Functional Theory (DFT) Applications to Reaction Mechanisms and Catalysis
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and reactivity of molecules and materials, including this compound systems. DFT is particularly valuable for investigating reaction mechanisms and catalytic processes involving this compound due to its balance of computational cost and accuracy for many systems.
DFT calculations have been extensively applied to study the mechanism of this compound hydrochlorination over various catalysts, including gold-based catalysts and single-atom catalysts like X/g-C₃N₄ (X = Au₁, Pd₁, and Ru₁). rsc.orgsemanticscholar.org These studies have revealed details about the adsorption of reactants (this compound and HCl), the nature of transition states, and the role of the catalyst in facilitating the reaction. rsc.orgsemanticscholar.org For instance, DFT studies on AuCl/AC catalysts suggest the reaction proceeds through sequential steps involving adsorption, hydrogen transfer, chlorine transfer, and product desorption, with hydrogen transfer often identified as the rate-determining step. rsc.org DFT calculations have also indicated that the strength of the combination between the Au center and ligands and a favorable hydrogen-transfer angle can enhance the activity of AuCl₃/AC catalysts. rsc.org
DFT has been used to investigate the selective hydrogenation of this compound over intermetallic catalysts such as Ni-Ga and Ni-Sn. rsc.orgrsc.orgresearchgate.net These studies explore the adsorption energies of C₂ species, reaction pathways, and the factors influencing ethylene (B1197577) selectivity, such as the Ni/Ga ratio, site ensemble effects, and surface roughness. rsc.orgrsc.org For Ni-Ga catalysts, DFT results indicate that this compound adsorption energy increases with the Ni/Ga ratio, and a feasible this compound adsorption on the Ga-rich surface leads to a low effective barrier for the reaction. rsc.org For Ni-Sn catalysts, DFT studies have shown that ethylene selectivity depends on the interplay of site ensemble effects and surface roughness, with well-isolated Ni ensembles and specific surface roughness exhibiting enhanced selectivity. rsc.org
DFT calculations have also been applied to study this compound hydrochlorination catalyzed by pincer ligand supported ruthenium complexes, providing insights into the molecular mechanisms and the interaction between catalysts and reactants. mdpi.com These studies suggest that the (pincer)RuᴵᴵCl₂ platform supports electrophilic proton-ruthenation of C₂H₂, and energy decomposition analysis can illustrate the electron-rich property of the Ruᴵᴵ center. mdpi.com
Furthermore, DFT+U studies have investigated the selective hydrogenation of this compound on oxygen defective anatase and rutile TiO₂ supported Pd₄ clusters, examining reaction mechanisms and the influence of the support on catalytic activity and selectivity. aip.org
High-Level Ab Initio Methods in this compound System Characterization
High-level ab initio methods, which are generally more computationally demanding than DFT but can offer higher accuracy, are employed to characterize the electronic structure and properties of this compound and its related species, particularly when a very accurate description of electron correlation is required.
Large-scale ab initio calculations have been used to characterize the Rydberg and valence singlet electronic states of this compound, providing a quantitative understanding of these states and allowing for comparison with established theoretical concepts. acs.org These calculations help in understanding the shape and size of outer Rydberg molecular orbitals. acs.org
Ab initio calculations have also been applied to study the vibronic structure of the cyanothis compound (B89716) cation (HC₃N⁺), supporting the analysis of experimental photoelectron spectroscopy data and providing insights into the highly excited state manifold. aip.org Methods such as CASPT2 and ic-MRCI are used for investigating the electronic structure of HC₃N⁺. aip.org
The dissociation of this compound dication (C₂H₂²⁺) and its isomerization to the vinylidene configuration have been investigated using ab initio calculations employing methods like configuration interaction. aip.org These studies aim to unravel the dissociation mechanisms and elucidate ultrafast isomerization processes. aip.org Ab initio molecular dynamics calculations have also been used to study the dissociation of the this compound dication on its triplet surface, identifying deprotonation as a dominant process. wayne.edu
Ab initio calculations have been utilized to study the interaction of o-tetrafluorophenylene mercury with ethylene and this compound, analyzing the comparative capabilities of these molecules to form stable complexes and discussing their bonding features. mdpi.com
High-level ab initio calculations have been performed on the cyclotrimerisation of this compound catalyzed by nickel ions in zeolite-Y to investigate the reaction mechanism and identify key intermediates. rsc.org
The role of entropy in the kinetics of this compound production in filament-assisted diamond growth environments has been characterized using a theoretical strategy combining ab initio rate constants and integration of rate equations. nih.gov These calculations relate the kinetics to the properties of individual species, highlighting the influence of translational and rotational entropy on reaction rates. nih.gov
Theoretical Modeling of Molecular Interactions and Complexes with this compound
Theoretical modeling is crucial for understanding the non-covalent interactions and complex formation involving this compound with various molecules and ions. These interactions play significant roles in solvation, molecular recognition, and catalytic processes.
Theoretical studies have investigated the interaction of this compound with molecules like phenol (B47542), forming clusters such as phenol-(this compound)ₙ (n ≤ 7). aip.org Quantum chemical calculations using methods like RI-MP2 and DFT-D have been employed to determine the structures and vibrational spectra of these clusters. aip.org Weak intermolecular interactions, including C–H/π, O–H/π, and C–H/O hydrogen bonds, are responsible for the aggregation of phenol and this compound molecules. aip.org
Ab initio calculations have been used to analyze the interactions between 1:1 and 1:2 complexes of this compound and nitrosyl hydride (HNO). researchgate.net These studies have identified different types of interactions, such as C–H···O, C–H···N, NH···π hydrogen bonds, and orthogonal interactions between π clouds. researchgate.net Stabilization energies and vibrational frequency shifts upon complex formation have been calculated. researchgate.net
Computational studies using meta-hybrid DFT calculations have explored C−H…π interactions of this compound with aromatic systems like benzene (B151609), 1,3,5-trifluorobenzene, and coronene. researchgate.net These studies reveal the strength and nature of these interactions, identifying the lowest energy structures and analyzing vibrational frequency shifts. researchgate.net Dispersion and electrostatic interactions are found to be major driving forces for the stabilization of these complexes. researchgate.net
Theoretical investigations, often combined with experimental techniques like selected-ion infrared spectroscopy, have characterized the structures and bonding in complexes of metal ions with this compound, such as Pt⁺(C₂H₂)ₙ complexes. acs.org DFT calculations are used to predict spectra for different structural isomers, allowing for comparison with experimental data to determine the coordination structures and evaluate possible this compound coupling reactions. acs.org These studies have shown that platinum forms cation−π complexes with this compound, and additional this compound molecules can form solvation structures. acs.org
Computational Simulations of Isomerization and Dissociation Dynamics
Computational simulations are employed to study the dynamic processes of isomerization and dissociation in this compound and its ions, providing insights into the time-dependent behavior of these systems.
Computational studies have investigated the ultrafast nuclear dynamics of the this compound cation (C₂H₂⁺) following photoionization. rsc.org Electronic structure computations and dynamical simulations are used to identify reaction pathways leading to C–H dissociation and assess the impact of nuclear rearrangements on fragmentation. rsc.org These simulations can reveal that bond length oscillations on the ground state of the this compound cation can be initiated by the excitation process. rsc.org
Simulations of time-dependent ionization processes in this compound have been performed using combinations of non-adiabatic on-the-fly simulations and ab initio calculations of ionization rates. researchgate.net These simulations help to understand the underlying mechanisms of different ionization processes. researchgate.net
Theoretical studies have focused on the isomerization between this compound (HCCH) and vinylidene (H₂CC) on the ground electronic state, a classic example of a 1,2-hydrogen shift. aip.org High-level ab initio calculations are used to construct potential energy surfaces for this isomerization, allowing for the determination of geometries and harmonic vibrational frequencies of isomers and transition states. aip.org Computational simulations based on these potential energy surfaces can then be used to study the dynamics of this isomerization.
The dissociation dynamics of this compound dication (C₂H₂²⁺) induced by ion or laser impact have been studied using theoretical methods. aip.org Semiclassical approaches, such as time-dependent density-functional theory (TDDFT), are used to treat nuclear dynamics classically while describing electrons quantum-mechanically, allowing for the assignment of dissociation pathways based on classical nuclear trajectories. aip.org
Theoretical Investigations of Catalytic Site Design and Reaction Selectivity
Theoretical investigations play a vital role in the rational design of catalysts for this compound transformations and in understanding the factors that govern reaction selectivity.
DFT calculations are widely used to investigate the design of effective catalysts for selective alkyne hydrogenation, such as doping ceria with single-atom promoters like Ni. acs.org These studies explore catalytic mechanisms, such as the heterolytic dissociation of H₂ at oxygen vacancies, and how catalyst modifications can influence activity and selectivity. acs.org Theoretical calculations can provide a basis for designing catalysts based on earth-abundant materials. acs.org
Theoretical studies on intermetallic catalysts, like Ni-Ga and Ni-Sn, for this compound semi-hydrogenation aim to understand the origin of ethylene selectivity in terms of geometric effects and electronic properties. rsc.orgrsc.org By investigating the adsorption energies and hydrogenation barriers of intermediates using DFT, researchers can gain insights into how the catalyst composition and structure influence the preferred reaction pathways. rsc.orgrsc.org This understanding provides helpful instructions for designing and preparing highly-selective catalysts. rsc.org
Theoretical insights are also used in the design of non-mercury molecular catalysts for this compound hydrochlorination, such as pincer ligand supported ruthenium complexes. mdpi.com Theoretical calculations help evaluate the catalytic mechanism and the interaction between the catalyst and reactants, guiding the design of ligands to improve catalytic performance. mdpi.com
Computational studies, including DFT calculations, are used to probe the kinetics of this compound coupling reactions on different metal catalysts, such as Ag, Cu, and Pd. chinesechemsoc.org These investigations help to understand how the adsorption strength of this compound on the catalyst surface can influence oligomerization pathways and selectivity towards desired products like ethylene. chinesechemsoc.org
Theoretical investigations of the cyclotrimerisation of this compound catalyzed by metal ions in zeolites provide information on the favorable orientation of reactants and the nature of bonding between this compound and the metal center, which is crucial for designing more efficient catalysts for this reaction. rsc.org
Environmental Research Perspectives on Acetylene
Atmospheric Chemistry and Environmental Fate of Acetylene (B1199291)
This compound is present in the atmosphere, primarily originating from anthropogenic combustion sources such as fossil fuel and biofuel burning, as well as biomass burning. researchgate.net Its atmospheric concentration is relatively low compared to other hydrocarbons, typically in the parts per billion by volume (ppbv) range in urban areas and much lower in remote regions. researchgate.netoberlin.edu The environmental fate of this compound in the atmosphere is largely determined by its reactions with atmospheric radicals. researchgate.net
Reaction Kinetics and Mechanisms with Atmospheric Radicals (e.g., Hydroxyl Radical, Ozone)
The primary removal mechanism for this compound in the troposphere is its reaction with the hydroxyl radical (OH). researchgate.netcopernicus.org This reaction is relatively slow compared to the reactions of other unsaturated hydrocarbons like alkenes, suggesting a longer atmospheric lifetime for this compound than some more reactive compounds. epa.govucr.edu The reaction between this compound and the OH radical has been extensively studied, both experimentally and theoretically. researchgate.net The initial step in the OH-initiated oxidation of alkynes, including this compound, primarily involves the addition of the OH radical to the triple bond. oberlin.eduresearchgate.net
Research indicates that the reaction between this compound and OH radicals can lead to the formation of a peroxy radical intermediate in the presence of oxygen. oberlin.edu The subsequent reactions of these peroxy radicals with nitrogen oxides (NOx) can contribute to the production of tropospheric ozone, a key component of photochemical smog. oberlin.eduucr.edu While this compound is considered to have relatively low photochemical reactivity, studies suggest it does contribute to ozone formation, with its impact potentially being somewhat higher than that of ethane (B1197151) on a per-gram basis, particularly under high NOx conditions. ucr.edu
Reactions with ozone (O₃) also play a role in the atmospheric chemistry of some hydrocarbons, but the reaction rate of this compound with ozone is significantly slower than with the hydroxyl radical. nih.gov Therefore, the reaction with OH radicals is the dominant loss pathway for this compound in the troposphere. researchgate.net
This compound as a Tracer in Atmospheric Studies
Due to its anthropogenic sources and its reaction with the hydroxyl radical, this compound can be used as a tracer in atmospheric studies. researchgate.netcopernicus.org Its relatively consistent emission sources from combustion processes and its known atmospheric lifetime allow it to be used to investigate atmospheric transport, dilution, and chemical aging of air masses. researchgate.net The ratio of this compound to carbon monoxide (CO), which also originates from combustion, has been used to estimate the age of air masses and assess the relative importance of dilution versus chemical removal. researchgate.net
This compound is also utilized as a tracer gas for quantifying emissions of other substances, such as methane (B114726), from distributed sources like landfills. copernicus.orgresearchgate.netpicarro.com By releasing this compound at a known rate near an emission source and measuring the downwind concentrations of both this compound and the target gas (methane), researchers can estimate the emission rate of the target gas. copernicus.orgresearchgate.netpicarro.com this compound is chosen for this application due to its low background concentration in the environment and the ability to detect it with high sensitivity. researchgate.netpicarro.com
Life Cycle Assessment (LCA) of this compound Production Processes
Comparative Carbon Footprint Analysis of Diverse Production Methods
This compound is primarily produced through two main methods: the reaction of calcium carbide with water and as a by-product from cracking hydrocarbons. eiga.eu Historically, the calcium carbide method has been prevalent, particularly for the gas industry. eiga.eu However, this method is energy-intensive, largely due to the high electricity consumption in the production of calcium carbide. raco.cattjtywh.com Studies comparing different this compound production methods, including calcium carbide-based, partial oxidation, and plasma methods, have shown that the calcium carbide method can have a worse environmental performance, particularly concerning carbon footprint, especially when the energy matrix relies heavily on fossil fuels like coal. raco.cat
The partial oxidation of natural gas is another method for this compound production. LCA studies focusing on this method have assessed its energy consumption and environmental burden, identifying significant impacts such as acidification potential and emissions of substances like naphthalene (B1677914) and carbon dioxide. asianpubs.orgresearchgate.netasianpubs.org
More sustainable approaches to this compound production are being researched, including methods that utilize carbon dioxide and water as raw materials through electrochemical and chemical conversion processes. openaccessgovernment.org Such innovations aim to provide alternatives to traditional fossil fuel-based synthesis, potentially reducing the carbon footprint of this compound production. openaccessgovernment.org
Identification of Energy Consumption Hotspots and Environmental Impact Mitigation
LCA studies are crucial for identifying energy consumption hotspots and areas for environmental impact mitigation in this compound production. In the calcium carbide-based method, the production of calcium carbide is a major contributor to environmental impacts, largely due to high electricity consumption. raco.catresearchgate.net Sensitivity analysis in LCA studies has highlighted electricity consumption as a hotspot that requires more effective control to reduce the environmental profile. raco.catresearchgate.net The energy matrix used for electricity generation significantly influences the carbon footprint of this method. raco.cat
For processes like partial oxidation of natural gas, LCA helps pinpoint the main sources of environmental burden, such as direct emissions of specific pollutants. asianpubs.orgresearchgate.netasianpubs.org
Mitigation strategies identified through LCA can include improving energy efficiency in production stages, optimizing raw material usage, managing waste streams effectively, and exploring alternative, more sustainable production pathways. raco.cateiga.eutjtywh.comeiga.eu For instance, using more energy-efficient equipment and implementing energy audits can reduce energy consumption. eiga.eu Proper management and potential reuse or recycling of by-products, such as hydrated lime from the calcium carbide method, can also mitigate environmental impacts. eiga.eu Furthermore, minimizing this compound emissions during production and handling is important due to its classification as a volatile organic compound (VOC) and its contribution to photochemical oxidants and potential warming. eiga.eueiga.eu
Advanced Methods for Environmental Detection and Monitoring of this compound
Accurate and sensitive detection and monitoring of this compound in the environment are essential for atmospheric studies, industrial safety, and environmental compliance. Traditional methods for measuring atmospheric this compound include flame-ionization gas chromatography and Fourier-transform infrared (IR) spectroscopy, which can be relatively slow. researchgate.netcopernicus.org
Recent advancements have led to the development of faster and more sensitive in-situ measurement techniques. researchgate.netcopernicus.org Cavity ring-down spectroscopy (CRDS) is one such advanced technique that has been utilized for sensitive and rapid measurement of this compound concentrations, particularly in its application as a tracer for methane emissions. copernicus.orgresearchgate.netpicarro.compicarro.com CRDS-based analyzers can measure this compound with high sensitivity and speed, facilitating real-time monitoring. copernicus.orgresearchgate.netpicarro.com
Other advanced methods for this compound detection include optical frequency comb-based techniques, which have demonstrated the ability to detect this compound at parts-per-million (ppm) levels and have potential applications in environmental monitoring. theiet.org
For monitoring dissolved gases, including this compound, in water, specialized laboratory services utilize techniques like static headspace analysis (e.g., EPA Method 3810) and gas chromatography-based methods (e.g., EPA RSK-175) to determine the presence and concentration of dissolved this compound. pacelabs.com These methods are important for assessing environmental contamination and monitoring remediation efforts. pacelabs.com
In industrial settings, this compound gas sensors and detectors play a crucial role in safety and monitoring, utilizing various technologies to detect trace amounts of the gas and alert personnel to potential leaks or dangerous concentrations. vackerglobal.comhangweisensors.com These include fixed, portable, and wireless sensor configurations. vackerglobal.com
Advanced Research in Industrial Applications of Acetylene
Acetylene (B1199291) as a Versatile Feedstock for Specialty Chemicals and Polymers
This compound's triple bond allows it to undergo a variety of addition reactions, making it a valuable intermediate in the synthesis of a wide range of organic compounds, including monomers for polymers and specialty chemicals wikipedia.orgiejrd.com.
Synthesis of Key Monomers (e.g., Vinyl Chloride, Acrylonitrile)
Historically, this compound has been a significant precursor for the production of key monomers such as vinyl chloride and acrylonitrile (B1666552) wikipedia.orgiejrd.comtjtywh.com.
Vinyl Chloride: Vinyl chloride (VCM) is primarily used to produce polyvinyl chloride (PVC), a widely used polymer iiab.me. The synthesis of vinyl chloride from this compound typically involves the addition of hydrogen chloride to this compound iejrd.com. While other routes to VCM production, particularly from ethylene (B1197577), have become dominant globally, the this compound-based route remains significant in some regions, notably China wikipedia.orgiiab.me.
Acrylonitrile: Acrylonitrile is a monomer used in the production of synthetic fibers (such as acrylic fibers), plastics, and synthetic rubber wikipedia.orgiejrd.comherts.ac.uk. The industrial synthesis of acrylonitrile from this compound involves the reaction of this compound with hydrogen cyanide iejrd.comgoogle.com. Although this this compound-based route has largely been superseded commercially by the propylene-based SOHIO process in many parts of the world, research into efficient and sustainable this compound production could potentially impact its viability nexanteca.comgoogle.com.
| Monomer | Chemical Formula | Primary Use | Historical this compound Route Reaction |
| Vinyl Chloride | C₂H₃Cl | Production of Polyvinyl Chloride (PVC) | Addition of Hydrogen Chloride to this compound (HC≡CH + HCl → CH₂=CHCl) |
| Acrylonitrile | C₃H₃N | Production of Acrylic Fibers, Plastics, Rubber | Reaction of this compound with Hydrogen Cyanide (HC≡CH + HCN → CH₂=CHCN) |
Production of Advanced Materials (e.g., Graphene Synthesis)
Beyond traditional polymers, this compound is finding applications in the synthesis of advanced materials. Research has explored the use of oxy-acetylene flames in the synthesis of carbon nanostructures, including carbon nanowalls and nanotubes patsnap.com. The high temperatures and controlled gas chemistry achievable with oxy-acetylene combustion can facilitate chemical vapor deposition (CVD) processes for creating such materials patsnap.com. While graphene synthesis is often associated with other methods, the use of this compound-based approaches in creating various carbon nanostructures highlights its potential in materials science patsnap.com.
Integration with Bio-based Chemical Manufacturing and Sustainability Initiatives
There is growing interest in integrating this compound production with bio-based chemical manufacturing to improve sustainability bioengineer.orgresearchgate.net. Traditional this compound production often relies on fossil carbon sources like coal or natural gas bioengineer.orgresearchgate.net. Research is exploring the use of biochar, a carbon-rich solid derived from biomass pyrolysis, as a sustainable alternative feedstock for this compound synthesis bioengineer.org. Techno-economic models and life cycle assessments are being used to evaluate the trade-offs, suggesting that biochar-based this compound synthesis could potentially reduce the net carbon footprint and enhance economic feasibility compared to conventional routes bioengineer.org. This integration aligns this compound production with global carbon neutrality ambitions and promotes a circular carbon economy bioengineer.orgresearchgate.net. Utilizing renewable feedstocks could help counterbalance the traditional environmental critiques associated with this compound production bioengineer.org.
Innovations in Metalworking and Material Processing Technologies
This compound's ability to produce an extremely high-temperature flame when combined with oxygen makes it indispensable in various metalworking and material processing applications nexair.comrockymountainair.combocgases.co.uk.
Advancements in Oxy-Acetylene Welding and Cutting Techniques
Oxy-acetylene welding and cutting are long-established techniques in metal fabrication weldingsuppliesfromioc.com. The combustion of this compound with oxygen produces a flame with a temperature around 3,100°C to 3,500°C, significantly hotter than other fuel gases patsnap.comweldingsuppliesfromioc.com. This high temperature allows for efficient melting and cutting of various metals, including steel, cast iron, and non-ferrous alloys patsnap.comweldingsuppliesfromioc.com.
Recent advancements in oxy-acetylene technology focus on improving flame control, precision, and safety patsnap.com. These include integrated gas flow regulators for precise mixing, advanced nozzle designs for improved flame stability and shape, and digital controls for real-time monitoring patsnap.com. These innovations enhance the accuracy and efficiency of welding and cutting operations patsnap.com. Oxy-acetylene cutting is particularly effective for thick metal plates and structural steel patsnap.com. The process involves preheating the metal to its kindling temperature followed by a stream of pure oxygen to oxidize and remove the molten material patsnap.com.
Applications in Metal Brazing and Hardening Processes
Beyond welding and cutting, oxy-acetylene flames are utilized in other metal processing applications, such as brazing and hardening nexair.comrockymountainair.com. Brazing uses a filler metal with a lower melting point than the base materials to join them, and the high heat of the oxy-acetylene flame is effective for this process . In metal hardening, the intense heat can be used for localized heat treatment, altering the properties of the metal surface wikipedia.orgrockymountainair.com. This compound is sometimes used for carburization of steel, particularly for objects too large for a furnace wikipedia.org. The precise and concentrated heat distribution achievable with an this compound flame is crucial for successful flame straightening of workpieces, which helps to remove residual stresses and prevent distortion induced by thermal processes bocgases.co.uk.
| Application | Description | Role of this compound |
| Oxy-Acetylene Welding | Joining metals by melting the edges and often using a filler material. | Provides high-temperature flame for melting and fusion. |
| Oxy-Acetylene Cutting | Cutting metals by preheating and then oxidizing the material with a stream of oxygen. | Provides high-temperature flame for preheating and facilitates the oxidation process. |
| Metal Brazing | Joining metals using a filler metal that melts at a lower temperature. | Provides high heat to melt the filler metal and join the base materials. |
| Metal Hardening | Heat treatment to increase the hardness of a metal. | Provides localized high heat for surface hardening or carburization. |
| Flame Straightening | Removing distortion in metal workpieces through controlled heating. | Provides precise and concentrated heat distribution for localized heating. |
Emerging Technologies and Future Directions in this compound-Based Industries
This compound, a fundamental hydrocarbon (C₂H₂) and the simplest alkyne, continues to be a vital chemical compound with evolving industrial applications. Its unique properties, particularly its high flame temperature and reactivity, position it as a key component in emerging technologies and future industrial processes. wikipedia.orgredriver.team While traditionally known for its extensive use in welding and metal fabrication, advancements in various sectors are driving new applications for this compound and its derivatives. redriver.teamglobalgrowthinsights.com The global this compound market is projected for substantial growth, indicating its continued importance in the industrial landscape. globalgrowthinsights.comtbrc.info This growth is linked to increasing industrial activities, infrastructure development, and rising demand in sectors like chemical manufacturing, electronics, and energy. globalgrowthinsights.comtbrc.infovirtuemarketresearch.com
Automation and Precision Engineering in this compound Applications
Automation is playing an increasingly significant role in optimizing industrial processes that utilize this compound, particularly in areas requiring high precision. Automated oxy-acetylene cutting systems, for instance, offer reproducible results and enhanced efficiency compared to manual methods. kuka.com These systems often incorporate advanced features such as automatic ignition, safe flame monitoring, and automatic hole cutting, reducing the need for manual preparation and improving accuracy. kuka.com The integration of technology databases containing information on materials, sheet thicknesses, seam shapes, and cutting speeds further enhances the precision and efficiency of automated oxy-acetylene cutting. kuka.com
Beyond traditional cutting, this compound is enabling advancements in other precision engineering applications. In metal fabrication, laser hybrid welding, which can involve this compound, is being used for faster assembly processes. zhongbocarbide.com Additive manufacturing techniques are also utilizing this compound flames for the large-scale 3D printing of components. zhongbocarbide.com The high temperatures achievable with this compound are crucial for these processes, allowing for precise material manipulation and deposition.
Automation is also being implemented in this compound production plants themselves to enhance safety and efficiency. Automated control panels and digital control systems are used for monitoring and controlling various plant parameters, including pressure levels, purity, and equipment operation. hitechgasplants.comacetyleneplant.net These systems can include features like automatic shutdown and restart of equipment, emergency shutdown integrated with alarms, and online digital analyzers for monitoring this compound purity. hitechgasplants.comacetyleneplant.net The use of precise instrumentation, such as flame-proof level controllers and pressure transmitters, ensures high safety standards and accurate monitoring in hazardous environments. acetyleneplant.net
Role of this compound in Energy Storage and Electronics Manufacturing
This compound plays a crucial role in both energy storage and electronics manufacturing, primarily through its derivative, this compound black, and as a precursor in various synthesis processes.
In the realm of energy storage, this compound black is a key component in various battery technologies, including lithium-ion batteries, lead-acid batteries, and supercapacitors. globalgrowthinsights.comsoltexinc.comsoltexinc.com Its exceptional electrical conductivity and structural stability are vital for enhancing battery performance, improving energy transfer efficiency, and extending operational life. globalgrowthinsights.comsoltexinc.compowdernano.com this compound black acts as a conductive additive in battery electrodes, forming a robust network that facilitates efficient charge and discharge cycles. powdernano.com Research highlights its role in reducing internal resistance, enhancing charge/discharge rates, and mitigating degradation mechanisms like sulfation in lead-acid batteries. soltexinc.compowdernano.com The increasing global adoption of electric vehicles (EVs) and the growth of renewable energy installations are significant drivers for the demand for this compound black in battery manufacturing. globalgrowthinsights.comsoltexinc.comchemanalyst.com
The electronics manufacturing industry heavily utilizes this compound, particularly high-purity grades, in the production of semiconductors and electronic components. marketresearchintellect.combizwitresearch.comumpgas.com this compound serves as a carbon source in processes like chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD), which are essential for depositing thin films on semiconductor wafers. zhongbocarbide.commarketresearchintellect.comumpgas.com This is a critical step in the fabrication of integrated circuits (ICs) and other semiconductor devices. marketresearchintellect.com
This compound is also involved in the production of advanced semiconductor materials like silicon carbide (SiC) and gallium nitride (GaN), used in high-power electronics and 5G infrastructure. pmarketresearch.com Its role in depositing uniform carbon-based layers and its contribution to reducing interfacial defects during epitaxial growth are crucial for improving the performance and yield rates of these components. pmarketresearch.com Furthermore, this compound derivatives are used in the production of organic light-emitting diodes (OLEDs) and in the synthesis of graphene, a material with potential applications in next-generation electronic devices and energy storage systems. zhongbocarbide.combizwitresearch.com The move towards smaller process nodes and 3D architectures in semiconductor manufacturing necessitates materials with atomic-level precision, where high-purity this compound plays a critical role in depositing ultra-thin layers. pmarketresearch.com
The demand for high-quality electronic components, fueled by advancements in smartphones, wearables, and smart home devices, continues to drive the need for this compound in precision engineering applications within the electronics sector. marketresearchintellect.combizwitresearch.com
Here is a summary of some key applications of this compound black in energy storage:
| Application | Role of this compound Black | Benefits |
| Lithium-Ion Batteries | Conductive additive in cathode and anode materials. soltexinc.compowdernano.com | Reduces internal resistance, enhances charge/discharge cycles, extends lifespan. soltexinc.compowdernano.com |
| Lead-Acid Batteries | Helps mitigate sulfation. soltexinc.com | Ensures longer operational life. soltexinc.com |
| Supercapacitors | Provides conductivity and high surface area. soltexinc.com | Enhances energy density and cycling stability. soltexinc.com |
| Solid-State Batteries | Key additive for maintaining performance and stability. powdernano.com | Supports development of next-generation battery technologies. powdernano.com |
| Sodium-Ion Batteries | Enhances performance. powdernano.commarketresearchintellect.com | Supports development of alternative battery technologies. powdernano.commarketresearchintellect.com |
Q & A
Q. How is nitrogenase activity quantified in root nodule symbiosis studies involving acetylene?
The this compound reduction assay (ARA) is a standard method to measure nitrogenase activity by quantifying ethylene production from this compound conversion. Ethylene is detected via gas chromatography (e.g., HP 5710A with N₂ carrier gas), and results are validated against standard ethylene curves. Statistical analysis (ANOVA, T-tests) ensures reproducibility, and software like SPSS or Minitab is used for data interpretation .
Q. What experimental designs are used to optimize this compound conversion in catalytic processes?
Q. How are statistical methods applied to resolve contradictions in nitrogen fixation data?
Analysis of variance (ANOVA) and least significant difference (LSD) tests are used to compare treatment effects (e.g., nodule weight, this compound reduction rates). Correlation and regression analyses (via Minitab or SPSS) identify relationships between variables, while graphical representations (e.g., ethylene concentration curves) highlight outliers or systematic errors .
Advanced Research Questions
Q. How do density functional theory (DFT) studies resolve contradictions in this compound adsorption mechanisms on transition-metal carbide surfaces?
Periodic DFT simulations (e.g., on δ-MoC, TiC, ZrC) model adsorption geometries and binding energies. Key parameters include bond elongation (C≡C from 1.21 Å to 1.33 Å) and surface charge redistribution. Computational results are validated against experimental data (e.g., selectivity for this compound over ethylene) to refine catalytic cycle models .
Q. What computational strategies address competitive adsorption challenges in this compound/methane separation using metal-organic frameworks (MOFs)?
Grand Canonical Monte Carlo (GCMC) simulations parameterize MOF-open metal site interactions (e.g., Fe-MOF-74). Binding sites and density profiles are analyzed to predict selectivity (286.1–474.4 for C₂H₂/C₂H₄) and adsorption capacities. Experimental validation includes breakthrough curves and gas isotherms .
Q. How do high-pressure polymerization dynamics of this compound challenge classical reaction models?
High-pressure XRD and molecular dynamics (MD) simulations reveal structural transitions (e.g., polymerization at >28.8 GPa). Critical parameters include lattice shrinkage rates (e.g., decreasing cell parameters by 10–15% at 30 GPa) and intermolecular distances (d(C⋯C) < 3.5 Å). These findings refine kinetic models for topochemical reactions .
Q. What methodologies reconcile discrepancies in this compound combustion mechanisms across different kinetic models?
Experimental ignition delay times and flame speed data are compared with predictions from mechanisms like GRI3.0, USC_II, and updated this compound models. Sensitivity analysis identifies rate-limiting steps (e.g., C₂H₂ + O₂ → CH₂O + CO), while quantum chemistry calculations validate radical recombination pathways .
Methodological Frameworks
Q. Table 1: Key Parameters in this compound Research
Q. Table 2: Common Statistical Tools
| Tool | Function | Example Use Case |
|---|---|---|
| ANOVA | Compare treatment means | Nodule weight vs. ARA results |
| LSD test | Post-hoc significance testing | Fertilized vs. unfertilized soils |
| Regression | Correlate variables | This compound conversion vs. flow rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
